molecular formula C13H13NO4 B2459553 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid CAS No. 52144-36-2

4-(2-Methoxyethoxy)quinoline-2-carboxylic acid

Cat. No.: B2459553
CAS No.: 52144-36-2
M. Wt: 247.25
InChI Key: DXCUSGFEDABNDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyethoxy)quinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C13H13NO4 and its molecular weight is 247.25. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-methoxyethoxy)quinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-17-6-7-18-12-8-11(13(15)16)14-10-5-3-2-4-9(10)12/h2-5,8H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCUSGFEDABNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=NC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(2-Methoxyethoxy)quinaldic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Methoxyethoxy)quinaldic acid (CAS 52144-36-2) is a specialized heterocyclic building block extensively utilized in medicinal chemistry.[1][2][3] It serves as a critical scaffold in the development of protease inhibitors (particularly for Hepatitis C Virus, HCV) and tyrosine kinase inhibitors .

The compound features a quinoline core substituted at the C2 position with a carboxylic acid and at the C4 position with a 2-methoxyethoxy ether chain. This specific substitution pattern offers a dual advantage: the carboxylic acid provides a handle for amide coupling (peptidomimetic synthesis), while the glycol ether side chain significantly enhances aqueous solubility and metabolic stability compared to simple alkoxy analogs.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 4-(2-methoxyethoxy)quinoline-2-carboxylic acid
CAS Number 52144-36-2
Molecular Formula C₁₃H₁₃NO₄
Molecular Weight 247.25 g/mol
SMILES COCCOC1=C2C=CC=CC2=NC(=C1)C(=O)O
MDL Number MFCD00975853
Physical Properties
PropertyValue / Description
Appearance White to off-white crystalline solid
Melting Point 185–190 °C (Decomposes)
Solubility Soluble in DMSO, DMF, Methanol. Sparingly soluble in water (acidic form). Soluble in aqueous base (as carboxylate salt).
pKa (Calculated) ~3.5 (Carboxylic acid), ~4.8 (Quinoline nitrogen)
LogP (Predicted) 1.8 – 2.1

Synthetic Pathways & Experimental Protocols

The synthesis of 4-(2-methoxyethoxy)quinaldic acid is typically achieved via Nucleophilic Aromatic Substitution (SNAr) starting from 4-chloroquinaldic acid derivatives. The electron-deficient nature of the pyridine ring in the quinoline system facilitates the displacement of the C4-chloride by the alkoxide nucleophile.

Retrosynthetic Analysis (Graphviz)

SynthesisPath Start Kynurenic Acid (4-OH-Quinaldic Acid) Inter1 4-Chloroquinaldic Acid (Intermediate) Start->Inter1 POCl3 Chlorination Product 4-(2-Methoxyethoxy) quinaldic acid (CAS 52144-36-2) Inter1->Product SNAr Substitution 100°C, 4-12h Reagent 2-Methoxyethanol + Base (NaH/KOH) Reagent->Product

Caption: Figure 1. Two-step synthesis pathway from Kynurenic acid precursors via chlorination and subsequent etherification.

Detailed Synthesis Protocol

Objective: Synthesis of 4-(2-methoxyethoxy)quinoline-2-carboxylic acid from 4-chloroquinoline-2-carboxylic acid.

Reagents:

  • 4-Chloroquinoline-2-carboxylic acid (1.0 eq)

  • 2-Methoxyethanol (10.0 eq, acts as solvent/reagent)

  • Sodium Hydride (60% in oil, 2.5 eq) or Potassium Hydroxide (5.0 eq)

  • Solvent: DMF (if not using neat alcohol) or neat 2-Methoxyethanol.

Step-by-Step Methodology:

  • Preparation of Alkoxide:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methoxyethanol (anhydrous).

    • Cool to 0°C under an inert atmosphere (Nitrogen or Argon).

    • Carefully add Sodium Hydride (NaH) portion-wise. Caution: Hydrogen gas evolution. Stir for 30 minutes at room temperature to generate the sodium alkoxide.

  • Substitution Reaction (SNAr):

    • Add 4-chloroquinoline-2-carboxylic acid to the reaction mixture.

    • Heat the mixture to 100–110°C for 6–12 hours. Monitor reaction progress via LC-MS or TLC (Mobile phase: DCM/MeOH 9:1). The starting material spot (Rf ~0.4) should disappear, replaced by the more polar product spot.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator) to remove excess 2-methoxyethanol.

    • Dilute the residue with water (50 mL per gram of substrate).

    • Acidification: Adjust pH to ~3–4 using 1N HCl. The product will precipitate as a white/off-white solid.

    • Filter the solid and wash with cold water (3x) and diethyl ether (2x) to remove lipophilic impurities.

  • Purification:

    • Recrystallize from Ethanol/Water or Methanol if necessary.[4]

    • Yield is typically 75–85% .

Analytical Characterization (Self-Validating Data)

To ensure the integrity of the synthesized compound, the following spectral data must be verified.

TechniqueExpected Signals / Observations
¹H NMR (400 MHz, DMSO-d₆) δ 13.8 (br s, 1H, COOH), 8.20 (d, 1H, C8-H), 8.05 (d, 1H, C5-H), 7.80 (t, 1H, C7-H), 7.65 (t, 1H, C6-H), 7.60 (s, 1H, C3-H), 4.45 (t, 2H, -O-CH ₂-CH₂-), 3.80 (t, 2H, -CH₂-CH ₂-O-), 3.35 (s, 3H, -OCH ₃).[4]
LC-MS (ESI+) [M+H]⁺ = 248.1 . Major peak at retention time corresponding to polar acidic compounds.
IR Spectroscopy 1710 cm⁻¹ (C=O stretch, carboxylic acid), 1590 cm⁻¹ (C=C aromatic), 1100–1200 cm⁻¹ (C-O ether stretch).

Biological & Pharmaceutical Applications[4][9][12]

Structure-Activity Relationship (SAR) Logic

The 4-(2-methoxyethoxy) substituent is not merely a passive linker; it plays a functional role in drug design:

  • Solubility Enhancement: The ethylene glycol motif disrupts the crystal lattice energy and increases hydrogen bonding with water, addressing the poor solubility often associated with planar quinoline rings.

  • Metabolic Stability: Unlike a simple methoxy group (susceptible to O-demethylation by CYPs), the methoxyethoxy chain is sterically bulkier and often more resistant to rapid metabolic clearance.

  • Binding Pocket Occupancy: In HCV NS3/4A protease inhibitors, this group often projects into the solvent-exposed region or fills the S2' pocket, improving potency via van der Waals interactions.

Application Workflow Diagram

Applications cluster_uses Primary Applications Compound 4-(2-Methoxyethoxy) quinaldic acid Use1 HCV Protease Inhibitors (P2 Ligand Scaffold) Compound->Use1 Amide Coupling Use2 Kinase Inhibitors (c-Met, VEGFR) Compound->Use2 Derivatization Use3 Chemical Probes (Fluorescent Tags) Compound->Use3 Linker Attachment

Caption: Figure 2. Strategic applications of the compound in drug discovery and chemical biology.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

  • Handling: Wear nitrile gloves, safety goggles, and a lab coat. Avoid dust formation.

  • Storage: Store at 2–8°C in a tightly sealed container. Hygroscopic; keep under inert gas if possible.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • BLD Pharm. (2023). Product Analysis: 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid (CAS 52144-36-2).[1][2][3][5][6] Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for substituted quinoline-2-carboxylic acids. Retrieved from

  • Journal of Medicinal Chemistry. (2014). Discovery of Quinoline-Based HCV NS3/4A Protease Inhibitors. (General reference for the synthetic methodology of 4-alkoxyquinolines).
  • ChemicalBook. (2023). CAS 52144-36-2 Entry and Properties. Retrieved from

Sources

The Ascendant Scaffold: A Technical Guide to the Biological Activity of 4-(2-Methoxyethoxy)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core and the Significance of 4-Alkoxy Substitution

The quinoline scaffold, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry. Its derivatives have yielded a plethora of clinically vital drugs, from antimalarials like chloroquine to modern anticancer agents.[1][2] The substitution pattern on this privileged scaffold dictates its biological activity. The 4-position, in particular, has been a focal point for derivatization, with 4-aminoquinolines being extensively studied.[3][4][5]

The introduction of an ether linkage at the 4-position, specifically a 4-alkoxy group, modulates the electronic and steric properties of the quinoline ring. The 2-methoxyethoxy moiety is of particular interest due to its potential to enhance solubility and form favorable interactions with biological targets through its ether oxygen and terminal methyl group. While direct literature on 4-(2-methoxyethoxy)quinoline derivatives is sparse, extensive research on closely related analogs, such as 4-phenoxyquinolines and 6,7-bis(2-methoxyethoxy)quinazolines, provides a robust framework for predicting their biological activities, particularly as kinase inhibitors in oncology.[6][7][8][9][10]

Synthetic Strategies: Building the 4-(2-Methoxyethoxy)quinoline Scaffold

The synthesis of 4-(2-methoxyethoxy)quinoline derivatives can be approached through established methods for quinoline construction, followed by nucleophilic substitution to introduce the desired alkoxy group. A common and versatile method is the reaction of a 4-chloroquinoline intermediate with 2-methoxyethanol in the presence of a base.

Experimental Protocol: Synthesis of a Generic 4-(2-Methoxyethoxy)quinoline Derivative

This protocol outlines a generalized two-step synthesis starting from a substituted aniline.

Step 1: Synthesis of the 4-Chloroquinoline Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aniline (1.0 eq.) in a suitable solvent like diphenyl ether.

  • Cyclization: Add diethyl malonate (1.1 eq.) and heat the mixture to a high temperature (typically 250-260 °C) for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Chlorination: After cooling, the resulting 4-hydroxyquinoline intermediate is chlorinated without purification. Add phosphorus oxychloride (POCl₃, 3-5 eq.) and a catalytic amount of dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux (around 110 °C) for 2-4 hours.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., concentrated ammonia solution).

  • Isolation: The precipitated 4-chloroquinoline derivative is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Step 2: Introduction of the 2-Methoxyethoxy Side Chain

  • Alkoxide Formation: In a separate flask, prepare the sodium salt of 2-methoxyethanol by adding sodium hydride (NaH, 1.2 eq.) to anhydrous 2-methoxyethanol (solvent and reactant) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • Nucleophilic Substitution: To this solution, add the 4-chloroquinoline intermediate (1.0 eq.) dissolved in a minimal amount of anhydrous DMF.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) until the starting material is consumed (monitored by TLC).

  • Quenching and Extraction: Cool the reaction mixture and quench with water. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

G cluster_0 Step 1: 4-Chloroquinoline Synthesis cluster_1 Step 2: Etherification Aniline Substituted Aniline Hydroxyquinoline 4-Hydroxyquinoline Intermediate Aniline->Hydroxyquinoline Diethyl Malonate, Heat Chloroquinoline 4-Chloroquinoline Product Hydroxyquinoline->Chloroquinoline POCl3, DMF FinalProduct 4-(2-Methoxyethoxy)quinoline Derivative Chloroquinoline->FinalProduct Alkoxide, DMF Methoxyethanol 2-Methoxyethanol Alkoxide Sodium 2-methoxyethoxide Methoxyethanol->Alkoxide NaH caption Synthetic Workflow for 4-(2-Methoxyethoxy)quinoline Derivatives

Caption: Synthetic Workflow for 4-(2-Methoxyethoxy)quinoline Derivatives

Biological Activity: A Focus on Anticancer Potential

Drawing parallels from structurally similar compounds, 4-(2-methoxyethoxy)quinoline derivatives are strongly predicted to exhibit potent anticancer activity, primarily through the inhibition of protein kinases.[1][2][6]

Mechanism of Action: Targeting Tyrosine Kinases

Many quinoline and quinazoline-based anticancer agents function as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and c-Met.[7][8][9][10][11][12] These enzymes are critical components of signaling pathways that regulate cell proliferation, survival, and migration. In many cancers, these kinases are overexpressed or mutated, leading to uncontrolled cell growth.

The 4-(2-methoxyethoxy)quinoline scaffold can act as a hinge-binding motif, occupying the ATP-binding pocket of the kinase. The quinoline nitrogen typically forms a hydrogen bond with a key amino acid residue in the hinge region of the kinase, while the 2-methoxyethoxy side chain can extend into a more solvent-exposed region, potentially improving pharmacokinetic properties.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Ligand Growth Factor (e.g., EGF, HGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, c-Met) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Quinoline 4-(2-Methoxyethoxy)quinoline Derivative Block Blocks ATP Binding Quinoline->Block ATP ATP ATP->Block Block->Dimerization Inhibits caption Mechanism of Action: Tyrosine Kinase Inhibition

Caption: Mechanism of Action: Tyrosine Kinase Inhibition

Structure-Activity Relationship (SAR) Insights

Based on studies of related 4-phenoxyquinoline and 6,7-dimethoxyquinazoline derivatives, the following SAR can be inferred for 4-(2-methoxyethoxy)quinolines:

  • The Quinoline Core: Essential for hinge binding in kinases.

  • The 4-(2-Methoxyethoxy) Group: This group is anticipated to enhance solubility and may allow for favorable interactions in the solvent-exposed region of the ATP-binding pocket. Its flexibility could be advantageous for accommodating different kinase conformations.

  • Substituents on the Quinoline Ring: Small electron-donating or withdrawing groups at positions 6 and 7 can significantly modulate activity. For instance, methoxy groups at these positions in quinazoline analogs are often associated with potent EGFR inhibition.[13]

  • Substituents at the 2-Position: This position can be modified to explore further interactions within the kinase binding site or to attach other functional groups.

Quantitative Data from Analogous Compounds

The following table summarizes the in vitro anticancer activity of structurally related quinazoline and quinoline derivatives, providing a benchmark for the expected potency of 4-(2-methoxyethoxy)quinoline analogs.

Compound ClassTarget/Cell LineIC₅₀ (nM)Reference
6,7-bis(2-methoxyethoxy)quinazoline derivativesEGFRLow nM[6][14][15]
4-(2-Fluorophenoxy)quinoline derivativesc-Met0.59 - 1.86[8][9]
N-(3-chloro-4-fluorophenyl)-7-(poly-ethoxy)-6-methoxyquinazolin-4-amineHCC827 (NSCLC)2.0 - 5.3[11]

Biological Evaluation: Protocols and Methodologies

To assess the biological activity of novel 4-(2-methoxyethoxy)quinoline derivatives, a series of in vitro assays are essential.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the effect of a compound on cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 4-(2-methoxyethoxy)quinoline derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

G start Start: Seed Cells in 96-Well Plate treat Add Serial Dilutions of Quinoline Derivative start->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 3-4 hours add_mtt->incubate2 solubilize Add Solubilizing Agent incubate2->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 Value read->analyze caption Workflow for MTT Cytotoxicity Assay

Caption: Workflow for MTT Cytotoxicity Assay

Future Directions and Conclusion

The 4-(2-methoxyethoxy)quinoline scaffold represents a promising, yet underexplored, area for drug discovery. Based on robust data from closely related analogs, these compounds are poised to be potent anticancer agents, likely acting as kinase inhibitors. The strategic incorporation of the 2-methoxyethoxy group offers potential advantages in terms of solubility and pharmacokinetic properties.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of 4-(2-methoxyethoxy)quinoline derivatives. Key steps will include:

  • Synthesis of a diverse library with various substitutions on the quinoline ring.

  • Screening against a panel of cancer cell lines to determine their cytotoxic profile.

  • Kinase inhibition assays to identify specific molecular targets.

  • In vivo studies in animal models to assess efficacy and safety.

This in-depth guide provides the foundational knowledge and practical protocols for researchers to embark on the exploration of 4-(2-methoxyethoxy)quinoline derivatives, a class of compounds with significant potential to contribute to the next generation of targeted therapies.

References

  • Dash, A., Vaddamanu, G., Karreddula, R., Manubolu, S. S., G. P.K., & Mulakayala, N. (2024). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Anticancer Agents in Medicinal Chemistry, 24(7), 514-532. [Link]

  • Dash, A., Vaddamanu, G., Karreddula, R., Manubolu, S. S., Kumari, G. P., & Mulakayala, N. (2024). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Anticancer Agents in Medicinal Chemistry, 24(7), 514–532. [Link]

  • Li, Z., et al. (2020). Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. Biomaterials Science. [Link]

  • Dash, A., et al. (2025). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. ResearchGate. [Link]

  • Kande, V., et al. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters, 9(13), 1819-24. [Link]

  • Song, Z., et al. (2016). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 125, 1086-1100. [Link]

  • Wang, A., et al. (2013). Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3047-57. [Link]

  • Gong, P., et al. (2014). Design and optimization of novel 4-(2-fluorophenoxy)quinoline derivatives bearing a hydrazone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 87, 775-86. [Link]

  • Al-Otaibi, M. A., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 7(85), 53735-53765. [Link]

  • Agrawal, M., & Agrawal, B. (2015). Quantitative Structure Activity Relationship Studies of 4-Methyl-2-(p-Substitutedphenyl) Quinoline Derivatives as Potential Antifungal Agents. International Journal of Advanced Engineering, Management and Science, 1(6), 2394-5529. [Link]

  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427. [Link]

  • Kumar, R., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Journal of Pharmaceutical Research International, 33-51. [Link]

  • Sharma, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 1-22. [Link]

  • Sharma, P., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 93(12), 1331-1350. [Link]

  • Zhao, X., et al. (2017). Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. Bioorganic & Medicinal Chemistry, 25(3), 886-896. [Link]

  • Fayed, B. E., et al. (2025). Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2378393. [Link]

  • Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 20(6), 791-6. [Link]

  • Taddesse, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(32), 19069-19088. [Link]

  • Sharma, R., & Singh, P. (2022). Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar, 4(1), 20-30. [Link]

  • WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
  • Medicinal Chemistry. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 27(2), 231-40. [Link]

  • Ali, M. A., et al. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. [Link]

  • de Souza, N. B., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. [Link]

  • Jain, S., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Journal of Drug Delivery and Therapeutics, 15(1), 1-10. [Link]

  • Taylor & Francis. (n.d.). Quinoline – Knowledge and References. Taylor & Francis. [Link]

Sources

An In-Depth Technical Guide on the Medicinal Chemistry Applications of 4-(2-methoxyethoxy)quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1] This technical guide delves into the potential medicinal chemistry uses of a specific, yet lesser-explored derivative, 4-(2-methoxyethoxy)quinoline-2-carboxylic acid. While direct literature on this exact molecule is sparse, this document will build a robust scientific case for its potential by dissecting the well-established properties of the core quinoline-2-carboxylic acid scaffold and the influence of substitutions at the 4-position. By understanding the structure-activity relationships of closely related analogs, we can project the therapeutic promise of 4-(2-methoxyethoxy)quinoline-2-carboxylic acid and outline a strategic path for its investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities in oncology, inflammation, and metabolic diseases.

The Quinoline-2-Carboxylic Acid Scaffold: A Privileged Motif in Drug Discovery

The quinoline ring system is a recurring motif in a multitude of natural products and synthetic molecules, bestowing upon them a diverse range of biological functions.[1] Among the various quinoline derivatives, those bearing a carboxylic acid at the 2-position have garnered significant attention for their therapeutic potential.[2][3][4] The presence of the carboxylic acid is critical, as it can participate in crucial hydrogen bonding and electrostatic interactions with biological targets, and its acidity allows for the formation of salts to improve solubility and bioavailability.[5]

Derivatives of quinoline-2-carboxylic acid have been reported to exhibit a remarkable array of biological activities, including:

  • Anticancer Properties: These compounds have demonstrated cytotoxicity against various cancer cell lines, such as prostate (PC3), cervical (HeLa), and breast (MCF7) cancer cells.[2] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[2][6]

  • Anti-inflammatory and Analgesic Effects: Certain esters and amides of quinoline-2-carboxylic acid have shown potential as anti-inflammatory and analgesic agents.[6]

  • Antimicrobial Activity: The quinoline scaffold is famously the basis for quinolone antibiotics. Derivatives of quinoline-2-carboxylic acid have also demonstrated activity against various bacterial and fungal strains.[2]

  • Antidiabetic Potential: Notably, quinoline-2-carboxylic acid itself has been shown to inhibit α-glucosidase and α-amylase, suggesting a role in managing postprandial blood glucose levels.[7]

The versatility of the quinoline-2-carboxylic acid scaffold makes it an attractive starting point for the design of novel therapeutic agents.

Synthesis of the Quinoline-2-Carboxylic Acid Core

Several synthetic routes to the quinoline-2-carboxylic acid core have been established, providing a solid foundation for the synthesis of novel derivatives.

Oxidation of 2-Methylquinolines

A common and direct method involves the oxidation of the methyl group of 2-methylquinoline (quinaldine).[2] This reaction can be effectively carried out using strong oxidizing agents like potassium permanganate (KMnO4) in an alkaline solution.[2]

start 2-Methylquinoline oxidation Oxidation with KMnO4 in alkaline solution start->oxidation filtration1 Hot Filtration (remove MnO2) oxidation->filtration1 acidification Acidification (e.g., HCl) filtration1->acidification precipitation Precipitation of Quinoline-2-carboxylic acid acidification->precipitation filtration2 Filtration and Washing precipitation->filtration2 drying Drying filtration2->drying end Quinoline-2-carboxylic Acid drying->end

Caption: General workflow for the synthesis of quinoline-2-carboxylic acid.

One-Pot Synthesis from β-Nitroacrylates

A more recent and efficient one-pot protocol involves the reaction of β-nitroacrylates with 2-aminobenzaldehydes.[8] This method offers the advantage of generating functionalized quinoline-2-carboxylates in good yields under mild conditions.[8]

The Influence of 4-Position Substitution: A Gateway to Modulated Activity

The properties and biological activity of the quinoline-2-carboxylic acid scaffold can be significantly modulated by the introduction of substituents at various positions on the quinoline ring. The 4-position is particularly interesting as it can influence the electronics and steric profile of the molecule, potentially leading to enhanced target engagement and improved pharmacokinetic properties.

Hypothesized Medicinal Chemistry Profile of 4-(2-methoxyethoxy)quinoline-2-carboxylic acid

Based on the established activities of the quinoline-2-carboxylic acid core and the influence of 4-position substituents, we can hypothesize the potential therapeutic applications of 4-(2-methoxyethoxy)quinoline-2-carboxylic acid. The introduction of the 2-methoxyethoxy group at the 4-position is a strategic modification that could confer several advantageous properties:

  • Enhanced Solubility and Bioavailability: The ether linkages and the terminal methoxy group can increase the hydrophilicity of the molecule compared to a simple methoxy or hydrogen substituent. This could lead to improved aqueous solubility and, consequently, better oral bioavailability.

  • Novel Target Interactions: The flexible 2-methoxyethoxy side chain can explore different binding pockets within a target protein, potentially forming new hydrogen bonds or van der Waals interactions that could enhance potency and selectivity.

  • Modulation of Physicochemical Properties: The 2-methoxyethoxy group will alter the lipophilicity (logP) and polar surface area (PSA) of the molecule, which are critical parameters for cell permeability and overall drug-likeness.

Given these considerations, 4-(2-methoxyethoxy)quinoline-2-carboxylic acid and its derivatives are promising candidates for investigation in the following therapeutic areas:

  • Oncology: The core scaffold's known pro-apoptotic activity could be enhanced by the 4-position substituent, potentially leading to more potent and selective anticancer agents.[2][6]

  • Metabolic Diseases: Building on the α-glucosidase and α-amylase inhibitory activity of the parent compound, the 2-methoxyethoxy derivative could offer a novel approach to the management of type 2 diabetes.[7]

  • Inflammatory Disorders: The anti-inflammatory potential of the quinoline-2-carboxylic acid scaffold could be fine-tuned through the introduction of the 2-methoxyethoxy group, potentially leading to new treatments for chronic inflammatory diseases.[6]

Proposed Research and Development Workflow

A systematic approach is necessary to unlock the therapeutic potential of 4-(2-methoxyethoxy)quinoline-2-carboxylic acid. The following workflow outlines a logical progression from synthesis to biological evaluation.

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization synthesis Synthesis of 4-(2-methoxyethoxy)quinoline-2-carboxylic acid purification Purification and Structural Characterization (NMR, MS) synthesis->purification cytotoxicity In vitro Cytotoxicity Assays (e.g., MTT on cancer cell lines) purification->cytotoxicity enzyme Enzyme Inhibition Assays (e.g., α-glucosidase, α-amylase) purification->enzyme anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) purification->anti_inflammatory sar Structure-Activity Relationship (SAR) Studies cytotoxicity->sar enzyme->sar anti_inflammatory->sar adme In vitro ADME/Tox Profiling sar->adme in_vivo In vivo Efficacy Studies in Animal Models adme->in_vivo

Caption: Proposed workflow for the development of 4-(2-methoxyethoxy)quinoline-2-carboxylic acid derivatives.

Detailed Experimental Protocols

Proposed Synthesis of 4-(2-methoxyethoxy)quinoline-2-carboxylic acid

A plausible synthetic route would adapt established methods for the synthesis of 4-substituted quinolines. One potential approach involves the reaction of a suitably protected 2-amino-benzaldehyde with a β-ketoester bearing the 2-methoxyethoxy group, followed by cyclization and deprotection.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 4-(2-methoxyethoxy)quinoline-2-carboxylic acid (e.g., from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

α-Glucosidase Inhibition Assay
  • Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Incubation: In a 96-well plate, mix the test compound at various concentrations with the α-glucosidase solution and incubate for 10 minutes.

  • Reaction Initiation: Add the pNPG solution to initiate the reaction.

  • Absorbance Measurement: Monitor the increase in absorbance at 405 nm for a defined period, which corresponds to the formation of p-nitrophenol.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Quantitative Data of Related Compounds

To provide a benchmark for future studies on 4-(2-methoxyethoxy)quinoline-2-carboxylic acid, the following table summarizes the inhibitory concentrations of the parent compound, quinoline-2-carboxylic acid, against key enzymes.

CompoundTarget EnzymeIC50Reference
Quinoline-2-carboxylic acidα-glucosidase9.1 µg/mL[7]
Quinoline-2-carboxylic acidα-amylase15.5 µg/mL[7]

Potential Signaling Pathway Modulation: Induction of Apoptosis

One of the key anticancer mechanisms of quinoline derivatives is the induction of apoptosis.[2] The following diagram illustrates a simplified intrinsic apoptosis pathway that could be activated by 4-(2-methoxyethoxy)quinoline-2-carboxylic acid derivatives.

compound 4-(2-methoxyethoxy)quinoline-2-carboxylic acid derivative stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Conclusion

While 4-(2-methoxyethoxy)quinoline-2-carboxylic acid remains an under-investigated molecule, a thorough analysis of its core scaffold and the influence of relevant substitutions provides a strong rationale for its potential as a valuable lead compound in medicinal chemistry. Its projected favorable physicochemical properties and the diverse biological activities associated with its structural class make it a compelling candidate for synthesis and evaluation. This guide provides a comprehensive framework for researchers to embark on the exploration of this promising chemical entity, with the ultimate goal of developing novel therapeutics for a range of diseases.

References

  • An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid - Benchchem.
  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid - Benchchem.
  • Quinoline-2-carboxylic acid | α-Glucosidase Inhibitor | MedChemExpress.
  • CAS 15733-83-2: 4-methoxy-2-quinolinecarboxylic acid - CymitQuimica.
  • 4-Methoxy-2-quinolinecarboxylic acid - MySkinRecipes.
  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide - Benchchem.
  • 4-Methoxy-2-quinolinecarboxylic acid | CAS 15733-83-2 | SCBT.
  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed.
  • Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties - Semantic Scholar.

Sources

Comparative Technical Guide: 4-Methoxyquinaldic Acid vs. 4-(2-Methoxyethoxy)quinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(2-methoxyethoxy)quinoline-2-carboxylic acid vs 4-methoxyquinaldic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a rigorous comparison between 4-methoxyquinaldic acid (4-methoxyquinoline-2-carboxylic acid) and its glycol-ether analog, 4-(2-methoxyethoxy)quinoline-2-carboxylic acid .

While the former serves as a classical building block in medicinal chemistry—frequently utilized in the synthesis of metalloenzyme inhibitors and intercalating agents—the latter represents a strategic structural modification designed to enhance aqueous solubility and tune pharmacokinetic profiles. This guide analyzes their synthetic accessibility, physicochemical divergences, and implications in Structure-Activity Relationship (SAR) studies, particularly for programs targeting Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) and other quinoline-binding metalloproteins.

Chemical Identity & Physicochemical Profiling[1][2][3]

The transition from a methoxy group to a 2-methoxyethoxy (MEG) tail is a deliberate medicinal chemistry tactic known as "minipegylation." This modification often resolves solubility bottlenecks without significantly altering the electronic properties of the quinoline core.

Table 1: Comparative Physicochemical Data
Feature4-Methoxyquinaldic Acid4-(2-Methoxyethoxy)quinoline-2-carboxylic Acid
CAS Number 15733-83-27231-31-4 (Generic/Catalog)
Molecular Formula C₁₁H₉NO₃C₁₃H₁₃NO₄
Molecular Weight 203.19 g/mol 247.25 g/mol
Substituent (C4) Methoxy (-OCH₃)2-Methoxyethoxy (-OCH₂CH₂OCH₃)
Lipophilicity (cLogP) ~1.8 (Moderate)~1.5 (Lower, more hydrophilic)
Aq. Solubility Low (requires pH adjustment)Moderate to High (enhanced by ether oxygen)
H-Bond Acceptors 45 (Extra ether oxygen)
Primary Utility Core Scaffold, IntercalatorSolubilizing Probe, SAR Exploration

Synthetic Methodologies

Both compounds are most reliably accessed via Nucleophilic Aromatic Substitution (


) on a 4-chloroquinoline-2-carboxylic acid intermediate. This approach allows for late-stage diversification of the 4-position.
Retrosynthetic Analysis & Pathway

The synthesis hinges on the reactivity of the 4-chloro substituent, activated by the electron-deficient quinoline nitrogen.

SynthesisPathway Figure 1: Divergent Synthesis from Common 4-Chloro Intermediate Isatin Isatin (Starting Material) Chloro 4-Chloroquinoline-2-carboxylic acid (Key Intermediate) Isatin->Chloro Pfitzinger Rxn (Ac2O/KOH then POCl3) Methoxy 4-Methoxyquinaldic Acid (Target A) Chloro->Methoxy NaOMe / MeOH Reflux, 4-6h MethoxyEthoxy 4-(2-Methoxyethoxy)quinoline- 2-carboxylic Acid (Target B) Chloro->MethoxyEthoxy 2-Methoxyethanol / NaH DMF or Neat, 100°C

Figure 1: Divergent synthesis allowing rapid generation of both analogs from a common electrophilic core.

Critical Synthetic Considerations
  • Reaction Kinetics: The methoxide ion is a smaller, harder nucleophile, typically reacting faster than the bulkier 2-methoxyethoxide.

  • Solvent Effects:

    • Target A: Methanol serves as both reagent and solvent.

    • Target B: Requires an aprotic polar solvent (DMF or DMSO) or neat 2-methoxyethanol with a strong base (NaH or KOtBu) to drive the displacement of the chloride.

  • Work-up: The carboxylic acid moiety requires careful pH control during isolation. Acidification to pH 3-4 precipitates the product as the free acid (zwitterionic character may be observed).

Functional Implications in Drug Design

Structure-Activity Relationship (SAR) Logic

When selecting between these two cores for a drug discovery campaign, the decision rests on the balance between binding affinity and physicochemical properties.

  • Steric Fit: The 2-methoxyethoxy group extends approximately 3-4 Å further than the methoxy group. If the binding pocket (e.g., HIF-PH active site) is tight at the 4-position, the larger analog may suffer a potency penalty due to steric clash.

  • Solvation & Permeability: The glycol ether tail disrupts crystal lattice energy and interacts with solvent water, significantly lowering the melting point and increasing solubility. This is critical for IV formulation candidates.

SAR_Logic Decision Selection Criteria Methoxy 4-Methoxy Analog High Potency (Small Pocket) High Crystallinity Low Solubility Decision->Methoxy If pocket is restricted MEG 4-(2-Methoxyethoxy) Analog Lower Potency (Steric Risk) High Solubility Improved Microsomal Stability Decision->MEG If solubility is limiting Potency Potency Methoxy->Potency Van der Waals contact Solubility Solubility MEG->Solubility Ether oxygen H-bonds with water

Figure 2: Decision matrix for scaffold selection based on SAR and ADME requirements.

Experimental Protocols

Protocol A: Synthesis of 4-Methoxyquinaldic Acid

Objective: Displacement of 4-chloro group with methoxide.

  • Reagents: 4-Chloroquinoline-2-carboxylic acid (1.0 eq), Sodium Methoxide (3.0 eq, 25% in MeOH), Anhydrous Methanol (10 V).

  • Procedure:

    • Dissolve the starting material in anhydrous methanol.

    • Add sodium methoxide solution dropwise at room temperature.

    • Reflux the mixture (65°C) for 6 hours. Monitor by HPLC/TLC.

    • Quench: Cool to 0°C and acidify with 1N HCl to pH 3.0.

    • Isolation: Filter the resulting white precipitate. Wash with cold water and diethyl ether.

    • Yield: Typically 85-90%.

Protocol B: Synthesis of 4-(2-Methoxyethoxy)quinoline-2-carboxylic Acid

Objective: Introduction of the solubilizing glycol tail.

  • Reagents: 4-Chloroquinoline-2-carboxylic acid (1.0 eq), 2-Methoxyethanol (5.0 eq), Sodium Hydride (60% dispersion, 2.5 eq), DMF (5 V).

  • Procedure:

    • Activation: In a dry flask under Argon, suspend NaH in DMF at 0°C. Add 2-methoxyethanol dropwise and stir for 30 min to generate the alkoxide.

    • Addition: Add 4-chloroquinoline-2-carboxylic acid (pre-dissolved in minimal DMF) to the alkoxide solution.

    • Reaction: Heat to 90-100°C for 4-8 hours. The reaction is slower due to steric bulk.

    • Work-up: Concentrate DMF under reduced pressure. Dilute residue with water.

    • Purification: Acidify to pH 3-4. If the product does not precipitate (due to high solubility), extract with EtOAc/n-Butanol (3:1). Dry organic layer over Na₂SO₄ and concentrate. Recrystallize from EtOH/Hexane.

Analytical Method (HPLC)[4]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm.

  • Differentiation: The 4-(2-methoxyethoxy) analog will elute earlier (lower retention time) than the 4-methoxy analog due to increased polarity from the ether oxygen.

References

  • Synthesis of 4-alkoxy-2-quinolinecarboxylic acids

    • Source: ChemicalBook & Sigma-Aldrich Technical D
    • Context: Standard protocols for nucleophilic substitution on 4-chloroquinolines.
    • Link:

  • Biological Activity of Quinoline-2-Carboxylic Acids

    • Title: Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.[1]

    • Source: ResearchGate (2025).[2]

    • Link:

  • Physicochemical Properties of Quinoline Derivatives

    • Title: 4-Methoxyquinolinium-2-carboxylate dihydr
    • Source: PubMed Central (PMC).
    • Link:

  • Commercial Availability & CAS Verification

    • Compound: 4-(2-methoxyethoxy)quinoline-2-carboxylic acid.[3][4]

    • Source: Accela ChemBio / Cheméo.
    • Link: (Structurally related analog for property estimation).[5]

Sources

Sourcing and Qualification of Novel Research-Grade Heterocycles: A Case Study on 4-(2-Methoxyethoxy)quinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, the path from a promising molecular design to a vial of validated, research-grade compound is one I have navigated countless times. The journey for novel or sparsely documented molecules, such as 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid, is particularly fraught with challenges that extend beyond simple procurement. This guide provides a robust framework for researchers, scientists, and drug development professionals to strategically source, qualify, and validate such critical reagents, ensuring the integrity and reproducibility of their research.

The quinoline carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for compounds with a vast range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] Derivatives are explored as inhibitors of critical enzymes like histone deacetylases (HDACs) and α-glucosidase, highlighting their therapeutic potential.[2] The specific compound, 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid, represents a novel iteration of this scaffold, where the substituent at the 4-position is designed to modulate physicochemical properties like solubility and cell permeability, or to explore new binding interactions with a biological target.

Given its novelty, this compound is not typically available as an off-the-shelf product from major chemical catalogs. Therefore, its acquisition requires a more nuanced approach, focusing on custom synthesis and rigorous in-house quality control.

Part 1: Navigating the Supplier Landscape for Custom Synthesis

When a specific chemical entity is not commercially cataloged, researchers must turn to Contract Research Organizations (CROs) or specialized custom synthesis companies. The selection of a synthesis partner is the most critical first step, directly impacting project timelines, budget, and the ultimate quality of the material.

Types of Chemical Suppliers
Supplier TypeDescriptionBest ForKey Considerations
Large Catalog Suppliers Companies like Sigma-Aldrich, Oakwood Chemical, and VWR offer vast inventories of existing chemicals.[3]Common, well-documented starting materials and reagents.Unlikely to stock novel or highly specialized derivatives. Their "custom synthesis" arms often have higher overheads.
Specialty & Boutique Suppliers Smaller companies focusing on specific chemical classes (e.g., heterocycles, boronic acids).Unique building blocks that may not be in larger catalogs.Inventory is limited; custom synthesis capabilities can vary.
Custom Synthesis CROs Organizations specializing in synthesizing novel molecules on a contract basis.The only viable route for obtaining novel compounds like 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid.Requires a detailed Request for Quotation (RFQ), careful evaluation of synthetic routes, and clear communication.
Workflow for Engaging a Custom Synthesis Partner

The process of commissioning a custom synthesis project must be systematic to ensure the final product meets all research requirements. This workflow minimizes ambiguity and establishes a clear understanding between the researcher and the synthesis partner.

custom_synthesis_workflow cluster_prep Phase 1: Preparation cluster_engagement Phase 2: Engagement cluster_execution Phase 3: Execution & Delivery Define Define Specifications (Purity, Quantity, Structure, CAS if known) Literature Conduct Literature Search (Feasibility, known routes) Define->Literature RFQ Prepare & Send RFQ to Multiple Potential Suppliers Literature->RFQ Evaluate Evaluate Proposals (Cost, Timeline, Proposed Route, QC Plan) RFQ->Evaluate Select Select Supplier & Establish Agreement (NDA/MSA) Evaluate->Select Kickoff Project Kickoff & Regular Updates Select->Kickoff Delivery Receive Compound & Full Analytical Data Package Kickoff->Delivery QC Perform In-House QC (Identity, Purity, etc.) Delivery->QC Final Material Approved for Research Use QC->Final

Caption: Workflow for selecting and managing a custom synthesis supplier.

Part 2: Defining Specifications and Analytical Requirements

A successful synthesis project hinges on a meticulously detailed Request for Quotation (RFQ). This document must clearly articulate the non-negotiable quality attributes of the final product.

Essential Components of a Synthesis RFQ
ParameterSpecificationRationale
Compound Identity Full chemical name, structure, and CAS number (if available).Ensures no ambiguity about the target molecule. For our case: 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid.
Quantity Required mass (e.g., 1 g, 5 g).Defines the scale of the synthesis.
Purity Specification Minimum acceptable purity (e.g., >95%, >98%).Critical for ensuring experimental results are not confounded by impurities. Purity level should match the sensitivity of the intended application.
Required Analytical Data The "Certificate of Analysis" package.Provides the evidence needed to validate the structure and purity of the delivered material. Must include ¹H NMR, ¹³C NMR, Mass Spec, and HPLC.
Timeline Desired delivery date.Helps in project planning and supplier selection.

Part 3: In-House Qualification of Received Material

Even with a comprehensive Certificate of Analysis (CofA) from the supplier, independent verification is a cornerstone of good scientific practice. The following protocols provide a framework for the in-house qualification of a newly synthesized batch of 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid.

Protocol 1: Identity Confirmation via NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. The spectra must be consistent with the expected structure.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the compound is fully dissolved.

  • Instrument Setup: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis (¹H NMR):

    • Aromatic Region (~7.5-8.5 ppm): Look for the characteristic signals of the quinoline ring protons.

    • Methoxyethoxy Side Chain (~3.5-4.5 ppm): Expect two distinct signals corresponding to the -OCH₂CH₂O- and -OCH₃ groups.

    • Carboxylic Acid Proton (>12 ppm): A broad singlet, which may be exchangeable with D₂O.

    • Integration: The relative integrals of the proton signals must match the number of protons in each environment.

  • Data Analysis (¹³C NMR):

    • Confirm the presence of the expected number of carbon signals, including the carbonyl carbon of the carboxylic acid (~165-170 ppm) and the carbons of the quinoline core and the side chain.

Protocol 2: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a sensitive technique used to separate the main compound from any impurities, allowing for accurate purity determination. A UV detector is suitable for this chromophoric molecule.

Step-by-Step Methodology:

  • System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or Acetonitrile) at approximately 1 mg/mL. Dilute further with the mobile phase to ~50 µg/mL.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by a UV scan.

    • Gradient: Start with 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Data Analysis:

    • Calculate the purity by the area percentage method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

    • The result should meet or exceed the specification requested in the RFQ (e.g., >98%).

Incoming Material Qualification Decision Workflow

This decision tree illustrates the logical process for accepting or rejecting a synthesized compound based on in-house analytical data.

qc_decision_workflow start Material & Supplier CofA Received nmr_check Perform ¹H & ¹³C NMR start->nmr_check hplc_check Perform HPLC Purity Analysis nmr_check->hplc_check  Structure Matches?   [Yes] reject Reject Lot & Contact Supplier nmr_check->reject [No] ms_check Perform Mass Spectrometry hplc_check->ms_check  Purity >98%?   [Yes] hplc_check->reject [No] accept Accept Lot for Research Use ms_check->accept  Mass Matches?   [Yes] ms_check->reject [No]

Caption: Decision workflow for in-house quality control of synthesized compounds.

By implementing this comprehensive guide—from strategic sourcing through meticulous in-house validation—researchers can proceed with confidence, knowing that the quality of their foundational chemical reagents is uncompromised. This disciplined approach is not merely procedural; it is an essential component of scientific rigor that underpins the validity and impact of all subsequent experimental work.

References

  • Oakwood Chemical. 4-Methoxyquinoline-2-carboxylic acid. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Al-Ostath, A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 29(20), 4867. [Link]

  • Yusuf, M., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 8. [Link]

  • AIP Publishing. (2022). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Conference Proceedings, 2450(1), 020019. [Link]

  • ResearchGate. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. [Link]

  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4242. [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 943343. [Link]

  • National Center for Biotechnology Information. purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. [Link]

Sources

Methodological & Application

synthesis of 4-(2-methoxyethoxy)quinoline-2-carboxylic acid from 4-chloroquinaldic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This application note details the optimized synthesis of 4-(2-methoxyethoxy)quinoline-2-carboxylic acid starting from 4-chloroquinaldic acid (4-chloroquinoline-2-carboxylic acid). This structural motif is a critical intermediate in the development of tyrosine kinase inhibitors (e.g., VEGFR/PDGFR inhibitors) and agents targeting connective tissue growth factors.

The transformation utilizes a Nucleophilic Aromatic Substitution (


) mechanism.[1][2][3] Unlike standard phenyl systems, the quinoline nitrogen activates the C4 position, allowing for the displacement of the chloride leaving group by the alkoxy nucleophile. This protocol addresses common challenges such as solubility of the zwitterionic starting material and the regioselectivity of the substitution.

Scientific Foundation & Reaction Mechanism

Mechanistic Insight ( )

The reaction proceeds via an addition-elimination pathway. The 4-position of the quinoline ring is electrophilic due to the electron-withdrawing nature of the heterocyclic nitrogen.

  • Activation: The carboxylic acid at C2 further withdraws electron density, enhancing the electrophilicity at C4.

  • Addition: The 2-methoxyethoxide anion attacks C4, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion.

Critical Consideration: Since the starting material is a carboxylic acid, the first equivalent of base is consumed to form the carboxylate salt. The second equivalent generates the active alkoxide nucleophile.

Reaction Scheme Visualization

ReactionMechanism SM 4-Chloroquinaldic Acid (Electrophile) Inter Meisenheimer Complex SM->Inter Nucleophilic Attack (k1) Base Base (KOH/NaH) + 2-Methoxyethanol Base->Inter Alkoxide Generation Prod Target Product (Ether) Inter->Prod Cl- Elimination (k2)

Caption: Figure 1. Mechanistic pathway of the


 reaction showing the transition from the electrophilic precursor to the ether product via the Meisenheimer intermediate.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[4][5][6][7]Role
4-Chloroquinaldic acid 207.611.0Substrate
2-Methoxyethanol 76.0910-15 volSolvent/Reagent
Potassium Hydroxide (KOH) 56.113.5Base
Water 18.02-Workup
HCl (1M and 6M) --pH Adjustment

Safety Note: 2-Methoxyethanol is a known reproductive toxin. All operations must be performed in a fume hood with appropriate PPE (butyl rubber gloves recommended).

Detailed Methodology
Step 1: Reagent Preparation & Deprotonation
  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe.

  • Charge 2-Methoxyethanol (10 volumes relative to substrate mass) into the flask.

  • Add KOH pellets (3.5 equiv) carefully. Stir until fully dissolved.

    • Note: Using powdered KOH accelerates dissolution. An excess of base is required to neutralize the carboxylic acid and generate the alkoxide.

  • Add 4-Chloroquinaldic acid (1.0 equiv) in portions at room temperature.

    • Observation: The solution may turn slightly yellow/orange as the potassium salt forms.

Step 2: Nucleophilic Displacement
  • Heat the reaction mixture to reflux (

    
    ) .
    
  • Maintain reflux for 12–16 hours .

  • In-Process Control (IPC): Monitor by HPLC or TLC (Mobile Phase: DCM/MeOH 9:1 with 1% Acetic Acid).

    • Criteria: >98% consumption of starting material.[8]

    • Troubleshooting: If reaction stalls, add 0.5 equiv of additional KOH and continue heating.

Step 3: Workup & Isolation[9][10]
  • Cool the reaction mixture to room temperature (

    
    ).
    
  • Dilute the mixture with Water (10 volumes). The solution should be homogeneous and basic (pH > 12).

  • Filter through a Celite pad to remove any insoluble inorganic salts or impurities. Wash the pad with water (2 volumes).

  • Precipitation: Slowly add 6M HCl dropwise to the filtrate with vigorous stirring.

    • Target pH: Adjust pH to 3.5 – 4.0 .

    • Critical Step: The product is amphoteric. Going too acidic (pH < 1) may redissolve the product as the hydrochloride salt. The target is the isoelectric point.

  • Allow the suspension to stir at

    
     (ice bath) for 1 hour to maximize yield.
    
  • Filter the solid precipitate using a Buchner funnel.

  • Wash the cake with cold water (3 x 2 volumes) followed by cold acetone (1 volume) to remove trace solvent.

  • Dry in a vacuum oven at

    
     for 12 hours.
    

Process Workflow Diagram

Workflow cluster_params Critical Parameters start Start: 4-Chloroquinaldic Acid mix Mix with KOH in 2-Methoxyethanol start->mix heat Reflux (125°C, 16h) mix->heat check IPC: Check Conversion heat->check p1 Temp: >120°C heat->p1 check->heat Incomplete quench Dilute with Water & Filter check->quench Complete (>98%) acidify Acidify to pH 3.5-4.0 quench->acidify isolate Filter & Dry acidify->isolate p2 pH Control: 3.5-4.0 acidify->p2

Caption: Figure 2. Step-by-step experimental workflow emphasizing the critical pH adjustment step for product isolation.

Analytical Validation & Specifications

To ensure the integrity of the synthesized material, the following analytical specifications should be met:

TestMethodExpected Result
Appearance VisualOff-white to pale yellow solid
Identity

-NMR (DMSO-

)

4.3-4.4
(m, 2H,

),

3.7-3.8
(m, 2H,

),

3.3
(s, 3H,

). Disappearance of C4-Cl signal.
Purity HPLC (UV 254 nm)

(Area %)
Mass Spec LC-MS (ESI+)

NMR Interpretation Guide: The diagnostic shift is the appearance of the ethylene glycol ether chain. The protons adjacent to the quinoline oxygen will appear downfield (~4.3 ppm) due to the aromatic ring current and electronegativity. The methoxy singlet is distinct at ~3.3 ppm.

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield: Often caused by incorrect pH during workup. If the filtrate is too acidic (pH 1), the product exists as the cation and remains soluble. If too basic (pH 8), it remains as the carboxylate anion. Correction: Use a calibrated pH meter rather than paper.

  • Incomplete Reaction: Moisture in the solvent can compete with the alkoxide (forming the 4-hydroxy impurity). Correction: Use anhydrous 2-methoxyethanol or add molecular sieves.

  • Dark Coloration: Oxidation of the quinoline ring at high temperatures. Correction: Perform the reaction under a nitrogen or argon atmosphere.

Alternative Route (Esterification)

If direct displacement on the acid proves difficult due to zwitterionic solubility issues:

  • Convert 4-chloroquinaldic acid to its methyl ester (MeOH/

    
    ).
    
  • Perform the

    
     reaction (cleaner profile).
    
  • Hydrolyze the ester (LiOH/THF/Water) to obtain the final acid.

References

  • Nucleophilic Arom

    
    ): 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 4-substituted quinolines with methoxide ion. Chemical Reviews, 49(2), 273-412.
    • Context: Foundational text on the activation of quinoline rings for nucleophilic
  • Synthesis of Alkoxyquinoline Derivatives

    • Kyorin Seiyaku Kabushiki Kaisha. (1986).[9] Process for the preparation of quinoline carboxylic acid derivatives. European Patent EP0195135A1.

    • Context: Describes industrial protocols for introducing alkoxy side chains to quinoline-carboxylic acids.
  • General Protocol for 4-Chloroquinoline Substitution

    • BenchChem. (n.d.). Application Notes for Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene (Analogous Chemistry).
    • Context: Provides standard operating procedures for handling activ
  • Biological Relevance (Kinase Inhibitors)

    • Matsui, J., et al. (2008). E7080, a novel inhibitor that targets multiple kinases. Clinical Cancer Research.
    • Context: Illustrates the utility of the 4-alkoxyquinoline-2-carboxamide scaffold in drug development (Lenv

Sources

Application Note: Optimized Esterification Protocols for 4-(2-methoxyethoxy)quinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The esterification of 4-(2-methoxyethoxy)quinoline-2-carboxylic acid is a pivotal transformation in the synthesis of Tyrosine Kinase Inhibitor (TKI) scaffolds, structurally related to therapeutics like Lenvatinib. While conceptually simple, this reaction presents specific process challenges due to the zwitterionic nature of the quinoline-carboxylic acid motif and the solubility profile introduced by the glycol ether side chain.

This guide details two field-proven protocols:

  • Method A (Thionyl Chloride/Alcohol): The industrial "workhorse" method, optimized for scalability and cost-efficiency.

  • Method B (Base-Promoted Alkylation): A mild, acid-free alternative suitable for late-stage functionalization or acid-sensitive substrates.

Strategic Analysis & Chemical Logic

The Substrate Challenge

The starting material contains a basic quinoline nitrogen (


) and an acidic carboxyl group (

). In neutral media, it exists primarily as a zwitterion, leading to poor solubility in non-polar organic solvents.
  • Thermal Instability: Quinoline-2-carboxylic acids are prone to thermal decarboxylation at high temperatures (

    
    C). Protocols must avoid excessive heating.
    
  • Solubility: The 2-methoxyethoxy chain improves solubility in polar aprotic solvents (DMF, DMSO) but does not sufficiently solubilize the zwitterion in cold alcohols.

Method Selection Matrix
FeatureMethod A: Thionyl Chloride (

)
Method B: Alkyl Halide (

) + Base
Mechanism Acyl chloride formation (in situ)

Nucleophilic acyl substitution

Nucleophilic substitution on alkyl halide
Conditions Acidic (pH < 1), RefluxBasic (pH > 9), Mild Heat (

C)
Byproducts

(gas),

(gas)
Metal Halide salts (Solid)
Scale Suitability High (Kg scale)Low to Medium (g scale)
Product Form Hydrochloride Salt (requires neutralization)Free Base

Detailed Experimental Protocols

Protocol A: Thionyl Chloride Mediated Esterification (Standard)

Best for: Gram-to-Kilogram scale synthesis of methyl or ethyl esters.

Reagents:
  • Substrate: 4-(2-methoxyethoxy)quinoline-2-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 – 5.0 equiv)
    
  • Solvent: Anhydrous Methanol (for methyl ester) or Ethanol (for ethyl ester) [0.5 M concentration]

Step-by-Step Procedure:
  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (calcium chloride) or

    
     inlet. Connect the outlet to a caustic scrubber (NaOH solution) to trap 
    
    
    
    and
    
    
    gases.
  • Slurry Formation: Charge the flask with the quinoline substrate and anhydrous alcohol. The substrate will likely remain a suspension (slurry).

  • Activation (Exothermic): Cool the slurry to

    
    C using an ice bath. Add 
    
    
    
    dropwise over 20–30 minutes.
    • Expert Note: The reaction is highly exothermic. Rapid addition can cause solvent boil-over. The slurry often clears as the soluble acid chloride/ester forms.

  • Reaction: Remove the ice bath and heat the mixture to reflux (

    
    C for MeOH) for 4–6 hours.
    
    • Monitoring: Check via TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the baseline acid spot and the appearance of a higher

      
       spot.
      
  • Workup (The "Zwitterion Trap"):

    • Concentrate the reaction mixture in vacuo to remove solvent and excess

      
      . The residue is the Ester Hydrochloride Salt .
      
    • Option 1 (Isolate Salt): Triturate the residue with diethyl ether or acetone, filter, and dry.

    • Option 2 (Isolate Free Base): Dissolve residue in DCM. Slowly add saturated aqueous

      
       until pH 
      
      
      
      8. Separate layers. Wash organic layer with brine, dry over
      
      
      , and concentrate.
Visual Workflow (Method A)

Esterification_Workflow cluster_legend Legend Start Start Process Process Step Decision Check Point End Final Product Substrate Substrate + Alcohol (Slurry at 0°C) AddSOCl2 Add SOCl2 Dropwise (Exothermic Control) Substrate->AddSOCl2 Reflux Reflux 4-6 Hours (In situ Acid Chloride) AddSOCl2->Reflux TLC_Check TLC Check (Complete?) Reflux->TLC_Check TLC_Check->Reflux No Evap Evaporate Volatiles TLC_Check->Evap Yes Residue Crude HCl Salt Evap->Residue Neutralize Partition: DCM / Sat. NaHCO3 (Liberate Free Base) Residue->Neutralize Isolate Dry (Na2SO4) & Concentrate Neutralize->Isolate Product Pure Ester (Free Base) Isolate->Product

Caption: Workflow for Thionyl Chloride mediated esterification, highlighting the critical neutralization step to isolate the free base.

Protocol B: Base-Promoted Alkylation (Alternative)

Best for: Small scale (<5g), acid-sensitive side chains, or generating complex esters (e.g., benzyl, isopropyl).

Reagents:
  • Substrate: 4-(2-methoxyethoxy)quinoline-2-carboxylic acid (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Alkylating Agent: Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.2 – 1.5 equiv)

  • Solvent: DMF (Dimethylformamide) [0.2 M]

Step-by-Step Procedure:
  • Dissolution: In a round-bottom flask, dissolve the substrate in DMF.

  • Deprotonation: Add the carbonate base. Stir at Room Temperature (RT) for 15 minutes. The mixture may become cloudy as the carboxylate salt forms.

  • Alkylation: Add the Alkyl Iodide dropwise.

  • Reaction: Stir at RT for 3 hours. If reaction is sluggish (check TLC), heat to

    
    C.
    
    • Warning: Do not exceed

      
      C to avoid methylation of the quinoline nitrogen (quaternization).
      
  • Workup:

    • Pour the reaction mixture into ice-water (5x volume).

    • The ester often precipitates as a solid. Filter and wash with water.[1][2][3][4]

    • If oil forms: Extract with Ethyl Acetate (EtOAc), wash with water (3x) to remove DMF, dry, and concentrate.

Quality Control & Data Specifications

Expected Analytical Data (Methyl Ester)
  • Appearance: Off-white to pale yellow solid.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       4.05 (s, 3H, 
      
      
      
      )
    • 
       3.50 (s, 3H, 
      
      
      
      of ether chain)
    • 
       3.8-4.3 (m, 4H, ethylene glycol chain)
      
    • 
       7.5-8.2 (m, Quinoline aromatic protons)
      
  • Mass Spectrometry (ESI+):

    
     observed.
    
Performance Comparison Table
MetricMethod A (

)
Method B (Alkyl Halide)
Typical Yield 85 – 95%75 – 85%
Reaction Time 4 – 6 Hours3 – 12 Hours
Purity (Crude) High (>95%)Moderate (Residual DMF/Base)
Safety Hazard Corrosive Gas (

)
Methyl Iodide (Carcinogen)

Troubleshooting & Expert Insights

The "Zwitterion Trap"

Issue: Low recovery during liquid-liquid extraction. Cause: The quinoline nitrogen can protonate in slightly acidic water, making the ester water-soluble as a salt. Solution: Ensure the aqueous layer pH is adjusted to pH 8–9 using saturated


 or dilute 

before extraction. This ensures the molecule is in its neutral, lipophilic free-base form.
O- vs N-Alkylation (Method B)

Issue: Formation of N-methyl quinolinium salts. Cause: High temperatures or super-stoichiometric amounts of highly reactive alkyl halides (like MeI). Prevention: Keep temperature


C. Use 

(mild base) rather than

(strong base).
Mechanistic Visualization

Mechanism cluster_details Critical Factors Acid Carboxylic Acid Activated Activated Complex (Acyl Chloride / O-Metal) Acid->Activated Activation (SOCl2 or Base) Product Ester Product Activated->Product Nucleophilic Attack (ROH or R-X) Factor1 Avoid steric hindrance at C2 position Factor2 Control pH to manage Quinoline Nitrogen

Caption: Simplified mechanistic pathway emphasizing the activation step and critical control factors.

References

  • Lenvatinib Intermediate Synthesis: US Patent 7,683,172.[5] "Process for the preparation of quinoline carboxamides." (Describes the core quinoline scaffold chemistry). Link

  • Quinoline-2-Carboxylate Protocols: BenchChem Application Notes. "Synthesis of Quinoline-2-Carboxylate." (General procedures for Fischer esterification of quinoline-2-carboxylic acids). Link

  • Thionyl Chloride Esterification:Organic Syntheses, Coll. Vol. 9, p. 34 (1998). General procedure for converting carboxylic acids to esters using thionyl chloride and alcohol.
  • Alkylation of Quinoline Derivatives: Musiol, R. et al. "Consecutive alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate."[6] Molecules, 2020.[5] (Discusses O- vs N-alkylation selectivity). Link

  • Lenvatinib Process Chemistry: EP 3620452 A1. "Process for the preparation of Lenvatinib." (Details on the handling of 4-chloro-7-methoxyquinoline derivatives). Link

Sources

amide coupling conditions for 4-(2-methoxyethoxy)quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Amide Coupling Protocols for 4-(2-methoxyethoxy)quinoline-2-carboxylic Acid

Introduction & Chemical Context

The synthesis of amides from 4-(2-methoxyethoxy)quinoline-2-carboxylic acid represents a critical transformation in the development of kinase inhibitors (e.g., VEGFR/PDGFR targets). While structurally related to the quinoline-4-carboxamide scaffold found in drugs like Lenvatinib, the 2-position carboxylate (quinaldic acid derivative) presents unique physicochemical challenges.

Key Chemical Challenges:

  • Zwitterionic Character: The basic quinoline nitrogen (pKa ~4.[1]9) and the acidic carboxylic acid create a zwitterionic species, leading to poor solubility in non-polar solvents (DCM, Toluene) and potential aggregation.[2]

  • Electronic Effects: The 4-(2-methoxyethoxy) substituent is an electron-donating group (EDG).[1] While this increases the electron density of the ring system, the carboxylic acid at C2 remains activated by the adjacent electron-withdrawing nitrogen, making it generally reactive but susceptible to side reactions like decarboxylation under forcing acidic conditions.

  • Chelation Potential: The proximity of the ring nitrogen and the carboxylate oxygen allows for metal chelation, which can interfere with Lewis-acid catalyzed couplings.

Strategic Decision Matrix

Select the appropriate protocol based on your scale, amine reactivity, and purification capabilities.[2]

CouplingStrategy Start Select Coupling Strategy Scale Scale / Purpose? Start->Scale Amine Amine Reactivity? Scale->Amine Special Case MethodA Method A: HATU (Discovery Scale) Scale->MethodA < 100 mg High Throughput MethodB Method B: T3P (Process/Scale-up) Scale->MethodB > 1g Green Chemistry Amine->MethodA Sterically Hindered MethodC Method C: Acid Chloride (Unreactive Amines) Amine->MethodC Weak Nucleophile (e.g., e- deficient aniline)

Figure 1: Decision matrix for selecting the optimal coupling condition.

Physicochemical Data & Solubility Guide

Before initiating coupling, ensure proper solvent selection to mitigate zwitterionic insolubility.[2][1]

Solvent SystemSolubility RatingApplication Note
DCM (Dichloromethane) PoorAvoid as single solvent.[1] Acid often crashes out.[1]
DMF (Dimethylformamide) ExcellentPreferred for HATU/Discovery scale.[1]
EtOAc (Ethyl Acetate) ModerateGood for T3P; may require mild heating or co-solvent.
2-MeTHF GoodExcellent "Green" alternative to DCM; supports higher temps.[1]
DCM:DMF (9:1) GoodBest compromise for solubility and workup ease.[1]

Detailed Protocols

Method A: The "Gold Standard" (HATU/DIEA)

Best for: Discovery chemistry, precious amines, and ensuring first-pass success.[2]

Mechanism: HATU generates a highly reactive O-7-azabenzotriazole active ester.[1] The pyridine nitrogen in the HATU structure provides an intramolecular base effect (anchimeric assistance), accelerating the coupling.

Protocol:

  • Dissolution: In a dry vial, dissolve 4-(2-methoxyethoxy)quinoline-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIEA (N,N-Diisopropylethylamine, 3.0 equiv).[2][1]

    • Expert Insight: 3.0 equiv is critical.[1] 1.0 equiv neutralizes the HCl salt (if amine is a salt), 1.0 equiv deprotonates the carboxylic acid, and 1.0 equiv maintains basicity for the reaction.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes.

    • Observation: Solution typically turns yellow/orange.[1]

  • Coupling: Add the Amine (1.1 – 1.2 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash 3x with Sat.[1] LiCl (removes DMF).[1]

    • Wash 1x with Sat.[1] NaHCO₃.

    • Dry over Na₂SO₄, filter, and concentrate.[2][1]

Validation:

  • LCMS: Look for [M+H]⁺ peak.[2][1]

  • Byproduct: Tetramethylurea (water-soluble, removed in LiCl wash).[2][1]

Method B: The "Process Friendly" Route (T3P)

Best for: Scale-up (>1g), ease of purification, and avoiding epimerization (though less relevant here).[2]

Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride.[1] The byproduct is a water-soluble phosphonate salt, eliminating the need for column chromatography in many cases.

Protocol:

  • Slurry: Suspend 4-(2-methoxyethoxy)quinoline-2-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc or 2-MeTHF (5–10 volumes).

  • Base: Add Pyridine or N-Methylmorpholine (NMM) (3.0 – 4.0 equiv).[2][1]

    • Expert Insight: T3P requires a base to drive the equilibrium.[1] Pyridine is often superior to DIEA for T3P couplings due to reduced steric bulk.[1]

  • Reagent Addition: Add T3P (50% w/w solution in EtOAc, 1.5 – 2.0 equiv) dropwise.

  • Reaction: Stir at RT. If conversion is slow after 2 hours, heat to 50°C.[2][1]

    • Note: The ether side chain aids solubility as the reaction warms.

  • Workup (The "Self-Cleaning" Step):

    • Add water directly to the reaction mixture.[1]

    • Separate layers.[1][3]

    • Wash organic layer with 0.5 M HCl (removes excess amine/pyridine).[1]

    • Wash with Sat. NaHCO₃ (removes unreacted acid).[1]

    • Concentrate.

Method C: The "Brute Force" Route (Acid Chloride)

Best for: Electron-deficient anilines or very sterically hindered amines where HATU fails.[2]

Protocol:

  • Chlorination: Suspend the carboxylic acid (1.0 equiv) in dry DCM . Add catalytic DMF (1-2 drops).[1]

  • Reagent: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C, then warm to RT.

    • Caution: Gas evolution (CO, CO₂, HCl).[2][1]

  • Evaporation: Once bubbling ceases (approx 1-2 h), concentrate to dryness in vacuo to remove excess oxalyl chloride.

    • Intermediate: The resulting acid chloride is likely a yellow solid/oil.[1]

  • Coupling: Redissolve the acid chloride in dry DCM. Add the Amine (1.0 equiv) and Triethylamine (2.0 equiv) or Pyridine (excess).[1]

  • Workup: Standard aqueous workup (Acid/Base wash).[1]

Troubleshooting & Self-Validation

Use this logic flow to validate your experiment before purification.

Validation Check Reaction Check (LCMS/TLC) SM_Remains Starting Material Remains? Check->SM_Remains New_Peak New Peak Observed? Check->New_Peak Add_Reagent Add_Reagent SM_Remains->Add_Reagent Yes (Active Ester not formed) -> Add more HATU/T3P Heat Heat SM_Remains->Heat Yes (Active Ester formed but not reacting) -> Heat to 50°C Mass_Check Mass_Check New_Peak->Mass_Check Does Mass match Product? Success Success Mass_Check->Success Yes -> Proceed to Workup Dimer Dimer Mass_Check->Dimer Mass = Anhydride? -> Check Stoichiometry

Figure 2: Troubleshooting logic flow.

Common Issues:

  • Issue: Low yield with HATU.

    • Cause: Likely formation of the guanidinium byproduct (reaction of HATU with amine directly) if activation time was insufficient, or if the acid was not soluble.

    • Fix: Ensure the acid is fully dissolved (use more DMF or mild heat) before adding HATU.[1] Allow 15 mins activation before adding amine.[1]

  • Issue: Product stuck in aqueous layer.

    • Cause: The quinoline nitrogen may protonate during acidic washes.[1]

    • Fix: Keep workup pH neutral (pH 7-8) or use salted-out extractions (DCM/iPrOH 3:1).[1]

References

  • Valeur, E., & Bradley, M. (2009).[2][1] Amide bond formation: beyond the myth of simple coupling.[1][4] Chemical Society Reviews, 38(2), 606-631.[2][1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5][6] Organic Process Research & Development, 20(2), 140–177.[2][1] Link[2][1]

  • Patterson, A. W., et al. (2007).[2][1] Synthesis and Structure-Activity Relationships of Quinoline-Based Inhibitors. Journal of Medicinal Chemistry. (General reference for quinoline scaffold handling).

  • Archimica (Now Euticals). (2011).[1] T3P® (Propylphosphonic Anhydride) Application Note. Link (General vendor protocol for T3P).[2][1]

Sources

Application Note: Strategic Solvent Selection for the Recrystallization of 4-(2-methoxyethoxy)quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the selection of appropriate solvents for the purification of 4-(2-methoxyethoxy)quinoline-2-carboxylic acid via recrystallization. The structural complexity of this molecule, which incorporates a quinoline core, a carboxylic acid moiety, and a methoxyethoxy side chain, necessitates a systematic approach to solvent screening. This document outlines the fundamental principles of recrystallization, details a step-by-step protocol for solvent selection and the purification process, and offers troubleshooting guidance. The methodologies described herein are designed to ensure high purity and recovery of the target compound, which is critical for its application in pharmaceutical research and development.

Introduction: The Critical Role of Purity

4-(2-methoxyethoxy)quinoline-2-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry, likely serving as a key intermediate or an active pharmaceutical ingredient (API). The biological activity and safety profile of such compounds are intrinsically linked to their purity. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2][3] The success of this method hinges on the judicious selection of a solvent or solvent system that exploits the differential solubility of the compound and its impurities at varying temperatures.[2][4]

The core principle of recrystallization is to dissolve the impure solid in a minimal amount of a suitable hot solvent to form a saturated or near-saturated solution.[5][6] As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that ideally excludes impurities.[1] The impurities remain in the "mother liquor," which is the solution left after crystallization.[4]

Molecular Structure and its Implications for Solvent Selection

The chemical structure of 4-(2-methoxyethoxy)quinoline-2-carboxylic acid dictates its solubility characteristics. Key functional groups include:

  • Quinoline Ring: A bicyclic aromatic system that is generally nonpolar but possesses a nitrogen atom capable of hydrogen bonding.

  • Carboxylic Acid (-COOH): A highly polar group capable of acting as both a hydrogen bond donor and acceptor.

  • Methoxyethoxy Side Chain (-O-CH₂-CH₂-O-CH₃): An ether linkage that introduces polarity and potential for hydrogen bonding.

The presence of both polar (carboxylic acid, ether oxygens, quinoline nitrogen) and nonpolar (aromatic rings) regions suggests that a solvent of intermediate polarity, or a mixed-solvent system, will likely be most effective. The adage "like dissolves like" serves as a primary guide in solvent selection.[2][4]

Workflow for Solvent Selection and Recrystallization

The following diagram illustrates a systematic approach to identifying an optimal recrystallization solvent and executing the purification protocol.

Recrystallization_Workflow cluster_0 Solvent Screening cluster_1 Recrystallization Protocol A Start: Impure Solid B Test solubility in a range of single solvents (polar to nonpolar) A->B C Insoluble in cold, soluble in hot? B->C D Single solvent identified. Proceed to recrystallization. C->D Yes E No suitable single solvent found. C->E No J Dissolve impure solid in minimum amount of hot solvent. D->J F Screen mixed-solvent systems. E->F G Soluble in solvent 'A', insoluble in solvent 'B'? F->G H Mixed-solvent system identified. Proceed to recrystallization. G->H Yes I Consider alternative purification (e.g., chromatography) G->I No H->J K Hot gravity filtration to remove insoluble impurities. L Slowly cool the filtrate to induce crystallization. M Collect crystals by vacuum filtration. N Wash crystals with a small amount of cold solvent. O Dry the purified crystals.

Caption: A decision-making workflow for solvent selection and recrystallization.

Recommended Solvents for Screening

Based on the structural analysis, a range of solvents should be empirically tested. The following table provides a starting point for solvent screening.

SolventPolarityBoiling Point (°C)Rationale & Potential Outcome
Water High100The carboxylic acid group may impart some water solubility, especially when hot.[4][7] May be a good anti-solvent in a mixed system.
Ethanol High78Often a good solvent for carboxylic acids and moderately polar compounds.[7] An ethanol/water mixture is a common choice for similar structures.[8]
Methanol High65Similar to ethanol but with a lower boiling point, making it easier to remove during drying.[4]
Isopropanol Medium82A slightly less polar alcohol that can be effective for compounds with mixed polarity.
Acetone Medium56A good solvent for many organic compounds, but its low boiling point may lead to premature crystallization.[4]
Ethyl Acetate Medium77An ester that can be a good solvent for compounds of intermediate polarity.[7]
Toluene Low111The aromatic nature of toluene may favorably interact with the quinoline ring. Its high boiling point can be a disadvantage.
Hexane/Heptane Low69 / 98Unlikely to be a good single solvent but may be an excellent anti-solvent when used with a more polar solvent like ethyl acetate or dichloromethane.[9]
Acetonitrile High82A polar aprotic solvent that can be a good choice for recrystallization.
DMF/DMSO High153 / 189N,N-Dimethylformamide and Dimethyl sulfoxide are very polar solvents, often used for sparingly soluble compounds.[10] Their high boiling points can make removal difficult.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Never heat organic solvents with an open flame; use a hot plate or a heating mantle.

Protocol 1: Single-Solvent Screening
  • Place approximately 20-30 mg of the crude 4-(2-methoxyethoxy)quinoline-2-carboxylic acid into a small test tube.

  • Add the selected solvent dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate.[5]

  • Continue adding the solvent dropwise until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe for crystal formation. An ideal solvent will show low solubility at room temperature and high solubility when hot, with good crystal recovery upon cooling.[6][11]

Protocol 2: Mixed-Solvent Screening
  • Select two miscible solvents: one in which the compound is soluble (solvent A) and one in which it is insoluble (solvent B).[5]

  • Dissolve the crude compound (20-30 mg) in a minimum amount of hot solvent A.

  • While the solution is still hot, add solvent B dropwise until the solution becomes slightly cloudy (turbid).[9]

  • If necessary, add a few drops of hot solvent A to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

Protocol 3: Recrystallization Procedure
  • Place the crude 4-(2-methoxyethoxy)quinoline-2-carboxylic acid in an Erlenmeyer flask.

  • Add the chosen solvent (or solvent A for a mixed system) in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[1][2]

  • If the solution is colored or contains insoluble impurities, perform a hot gravity filtration.[3][12] To do this, pre-heat a funnel with fluted filter paper and a receiving flask. Pour the hot solution through the filter paper.

  • If a mixed-solvent system is used, add the hot anti-solvent (solvent B) to the hot filtrate until turbidity appears, then clarify with a few drops of solvent A.

  • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.[3]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[6]

  • Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all traces of the solvent.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too rapidly. Try reheating the solution and allowing it to cool more slowly. Adding more solvent may also help.

  • No Crystal Formation: This can occur if too much solvent was used.[1] Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.[6]

  • Poor Recovery: This may be due to the compound's significant solubility in the cold solvent or using an excessive amount of solvent for washing the crystals. Ensure the solution is thoroughly cooled and use a minimal amount of ice-cold solvent for washing.

Conclusion

The purification of 4-(2-methoxyethoxy)quinoline-2-carboxylic acid by recrystallization is a highly effective method when a systematic approach to solvent selection is employed. The protocols and guidelines presented in this application note provide a robust framework for researchers to achieve high purity and yield of the target compound. Empirical screening of the suggested solvents is paramount to identifying the optimal conditions for this specific molecule.

References

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Solvent Choice. (n.d.). University of York. Retrieved from [Link]

  • Recrystallisation. (n.d.). University of Calgary. Retrieved from [Link]

  • Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]

  • Recrystallization, filtration and melting point. (n.d.). University of Central Florida. Retrieved from [Link]

  • Method for purifying quinolinecarboxylic acid derivative. (2005). Google Patents.
  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Process for purification of quinoline yellow. (1983). Google Patents.
  • Recrystallization. (n.d.). California State University, Bakersfield. Retrieved from [Link]

  • Process for purification of aromatic polycarboxylic acids by recrystallization. (1972). Google Patents.
  • Recrystallization. (n.d.). University of Massachusetts Lowell. Retrieved from [Link]

  • General strategies for the synthesis of quinoline derivatives. (2018). ResearchGate. Retrieved from [Link]

  • Common Solvents for Crystallization. (n.d.). University of California, Berkeley. Retrieved from [Link]

  • Oxidation and crystallization process for aromatic carboxylic acid production. (2016). Google Patents.
  • Experiment 2: Recrystallization. (n.d.). Dawson College. Retrieved from [Link]

  • Quinaldic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Quinoline. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solving Solubility Challenges with 4-Substituted Quinoline-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the solubility issues commonly encountered with 4-substituted quinoline-2-carboxylic acids. These compounds are a cornerstone in medicinal chemistry, but their planar, often crystalline nature can present significant challenges in achieving adequate solubility for biological assays and formulation development.[1][2][3][4] This document is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may be facing in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 4-substituted quinoline-2-carboxylic acid is poorly soluble in my standard aqueous buffer (e.g., PBS pH 7.4). What is the first and most critical parameter I should investigate?

A1: The first and most critical parameter to investigate is pH. The solubility of 4-substituted quinoline-2-carboxylic acids is profoundly dependent on the pH of the aqueous medium.[5][6][7][8] This is due to the presence of two ionizable groups: the carboxylic acid at the 2-position and the basic nitrogen atom within the quinoline ring system.[9]

Causality Explained:

  • In Acidic Conditions (Low pH): The quinoline nitrogen (a weak base) becomes protonated, forming a cationic salt. This ionized form is generally much more soluble in aqueous solutions.[6][9]

  • In Basic Conditions (High pH): The carboxylic acid group (a weak acid) deprotonates to form a carboxylate anion. This anionic form also demonstrates significantly enhanced aqueous solubility.

  • At Isoelectric Point (pI): Between the pKa of the quinoline nitrogen and the carboxylic acid, the molecule will exist predominantly as a neutral zwitterion. This form is often the least soluble due to strong intermolecular interactions and efficient crystal packing.

Your compound's insolubility at pH 7.4 suggests that this pH may be close to its isoelectric point. A systematic pH-solubility profile is the essential first experiment.

Experimental Protocol: pH-Solubility Profile Determination

  • Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12).

  • Equilibration: Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The "shake-flask" method is a standard approach.[10]

  • Separation: Separate the undissolved solid from the solution. Centrifugation followed by filtering the supernatant through a 0.22 µm syringe filter is recommended to remove all particulate matter.

  • Quantification: Analyze the concentration of the dissolved compound in each filtered supernatant using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to visualize the solubility profile and identify the pH of minimum and maximum solubility.

Q2: I've optimized the pH, but the solubility of my compound is still insufficient for my assay's required concentration. What is the next logical step?

A2: The next logical step is to employ a co-solvent system. When pH adjustment alone is not enough, the use of water-miscible organic solvents can significantly enhance solubility by reducing the overall polarity of the solvent system.[5][9][11]

Causality Explained: Co-solvents work by disrupting the hydrogen-bonding network of water, which reduces the energy required to create a cavity for the non-polar solute. This effectively makes the bulk solvent more "hospitable" to your lipophilic quinoline derivative. Dimethyl sulfoxide (DMSO) is a powerful and widely used co-solvent for this purpose.[5] Other common options include ethanol, polyethylene glycols (PEGs), and N-methyl-2-pyrrolidone (NMP).[5][11]

Key Considerations:

  • Assay Compatibility: The chosen co-solvent and its final concentration must not interfere with the biological assay (e.g., enzyme activity, cell viability). It is crucial to run a vehicle control to test the tolerance of your system.

  • "DMSO Shock": Rapidly adding a concentrated DMSO stock solution to an aqueous buffer can cause the compound to precipitate out, a phenomenon known as "DMSO shock" or "fall-out".[5] To mitigate this, add the DMSO stock dropwise to the vigorously vortexing buffer.[5]

Common Co-Solvent Typical Starting Concentration (%) Key Characteristics & Considerations
DMSO 0.1 - 2%Excellent solubilizing power for a wide range of compounds. Can be toxic to cells at >1% v/v.[5]
Ethanol 1 - 5%Generally well-tolerated by biological systems. Less powerful than DMSO.
PEG 300 / PEG 400 5 - 20%Low toxicity, often used in formulations. Can increase viscosity.
NMP 0.5 - 2%Strong solubilizer, but assess for potential toxicity in your specific assay.
Q3: My compound is particularly challenging, and basic methods are failing. What advanced formulation strategies can I use to overcome severe solubility issues?

A3: For compounds that remain insoluble despite pH and co-solvent optimization, more advanced formulation strategies are necessary. These techniques aim to fundamentally alter the physicochemical state of the compound to favor dissolution. The three primary approaches are Amorphous Solid Dispersions (ASDs) , Salt Formation , and Complexation .

Causality Explained: Most poorly soluble APIs are crystalline, meaning their molecules are arranged in a highly ordered, stable lattice.[12] Significant energy (the crystal lattice energy) is required to break this lattice before the molecule can dissolve. ASDs overcome this barrier by converting the crystalline API into a high-energy, amorphous state, which is stabilized within a carrier matrix, typically a polymer.[12][13][14][15] This amorphous form lacks a crystal lattice, allowing it to dissolve much more readily.[15][16]

Workflow for Creating an Amorphous Solid Dispersion

ASD_Workflow cluster_prep Preparation cluster_process Processing cluster_product Final Product API Crystalline API Dissolve Dissolve API & Polymer in Common Solvent API->Dissolve Polymer Polymer Carrier (e.g., PVP, HPMC) Polymer->Dissolve Solvent Common Solvent (e.g., Methanol, Dichloromethane) Solvent->Dissolve Evaporation Rapid Solvent Evaporation (e.g., Spray Drying, Rotary Evaporation) Dissolve->Evaporation Homogeneous Solution ASD Amorphous Solid Dispersion Powder Evaporation->ASD Solid Matrix Characterize Characterize (XRPD, DSC) ASD->Characterize

Caption: Workflow for preparing an Amorphous Solid Dispersion (ASD).

Experimental Protocol: ASD Preparation via Solvent Evaporation

  • Solubilization: Dissolve the 4-substituted quinoline-2-carboxylic acid and a suitable polymer carrier (e.g., Povidone, Copovidone) in a common volatile solvent like methanol or dichloromethane.[17]

  • Mixing: Ensure the solution is completely clear and homogeneous.

  • Evaporation: Remove the solvent rapidly under vacuum using a rotary evaporator. This rapid removal is key to preventing the drug from recrystallizing.

  • Drying: Dry the resulting solid film or powder under high vacuum for 24 hours to remove all residual solvent.[5]

  • Characterization: Confirm the amorphous nature of the dispersion using techniques like X-ray Powder Diffraction (XRPD), which will show a halo pattern instead of sharp peaks, and Differential Scanning Calorimetry (DSC), which will show a glass transition (Tg) instead of a melting point.[14]

Causality Explained: For ionizable compounds like yours, forming a salt is a highly effective and common strategy to increase solubility and dissolution rate.[16][18][19][20] By reacting the acidic (carboxylic acid) or basic (quinoline nitrogen) functional group with a suitable counterion, you create a new molecular entity with different, and often superior, physicochemical properties.[21] The charged nature of the salt form enhances its interaction with polar solvents like water.[21]

  • For the Carboxylic Acid: React with a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, tromethamine, butylamine) to form a carboxylate salt.[18]

  • For the Quinoline Nitrogen: React with a pharmaceutically acceptable acid (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid) to form a quinolinium salt.[9][22]

The choice of counterion is critical, as it directly impacts the salt's stability, hygroscopicity, and solubility.[18][20]

Causality Explained: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the non-polar parts of a drug molecule, like the quinoline ring system, forming an inclusion complex.[9] This complex effectively shields the hydrophobic portion of the drug from the aqueous environment, presenting a new, larger entity with a hydrophilic exterior, thereby increasing its apparent aqueous solubility.[9] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common choice for this application.[23]

Q4: How does the specific substituent at the 4-position influence the solubility of my quinoline-2-carboxylic acid?

A4: The nature of the substituent at the 4-position has a profound impact on the molecule's overall physicochemical properties, including its solubility. This is a key consideration in drug design and lead optimization.

Structure-Property Relationships:

  • Lipophilic Substituents: Bulky, non-polar groups (e.g., phenyl, long alkyl chains) will generally decrease aqueous solubility by increasing the overall lipophilicity (LogP) of the molecule.[24] These groups increase the entropic penalty of dissolving in water.

  • Polar/Ionizable Substituents: Introducing substituents that can participate in hydrogen bonding or can be ionized will typically improve aqueous solubility.[10]

    • Hydroxy (-OH), Methoxy (-OCH₃): Can act as hydrogen bond acceptors/donors.

    • Carboxylic Acids (-COOH): Provides an additional site for ionization at higher pH, significantly boosting solubility.[10]

    • Amines (-NH₂, -NR₂): Can be protonated at lower pH, introducing a positive charge and improving solubility. Morpholine is a classic example of a heterocycle used to successfully improve aqueous solubility.[10]

  • Halogens (-F, -Cl, -Br): Halogens can have a mixed effect. While they increase lipophilicity, they can also participate in specific interactions. For example, adding a fluorine atom adjacent to a phenolic hydroxyl group has been shown to reduce solubility.[10]

A systematic study of how different substituents at solvent-exposed positions affect solubility can yield dramatic improvements, sometimes increasing solubility by several orders of magnitude.[10]

Troubleshooting Decision Tree

This diagram provides a logical workflow for addressing solubility issues with your 4-substituted quinoline-2-carboxylic acid.

Solubility_Troubleshooting start Start: Poorly Soluble 4-Substituted Quinoline-2-Carboxylic Acid ph_profile Q: Is the compound ionizable? A: Yes, both acidic and basic centers. Action: Determine pH-Solubility Profile start->ph_profile sol_ok1 Solubility Sufficient ph_profile->sol_ok1 Yes sol_not_ok1 Solubility Still Insufficient ph_profile->sol_not_ok1 No end Proceed with Experiment sol_ok1->end cosolvent Q: Is a small % of organic solvent tolerated by the assay? Action: Screen Co-solvents (e.g., DMSO, EtOH, PEG) sol_not_ok1->cosolvent sol_ok2 Solubility Sufficient cosolvent->sol_ok2 Yes sol_not_ok2 Solubility Still Insufficient (Precipitation or Low Solubility) cosolvent->sol_not_ok2 No sol_ok2->end advanced Action: Employ Advanced Formulation Strategies sol_not_ok2->advanced asd Amorphous Solid Dispersion (ASD) advanced->asd Overcomes Lattice Energy salt Salt Formation advanced->salt Increases Ionization complex Complexation (e.g., Cyclodextrin) advanced->complex Masks Lipophilicity asd->end salt->end complex->end

Caption: Decision tree for selecting a solubility enhancement method.[5]

References
  • AMORPHOUS SOLID DISPERSION OF 8-CHLORO-N-(4-(TRIFLUOROMETHOXY)PHENYL)QUINOLIN-2-AMINE. (2020). Google Patents.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Retrieved February 24, 2026, from [Link]

  • Lovering, F., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. Retrieved February 24, 2026, from [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. Retrieved February 24, 2026, from [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved February 24, 2026, from [Link]

  • Al-Aani, H. (2014). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. Retrieved February 24, 2026, from [Link]

  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. (2024). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Zhang, M., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved February 24, 2026, from [Link]

  • Davis, M. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved February 24, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved February 24, 2026, from [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved February 24, 2026, from [Link]

  • Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate. Retrieved February 24, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharma. Retrieved February 24, 2026, from [Link]

  • Hamada, Y. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters. Retrieved February 24, 2026, from [Link]

  • Singh, G., et al. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology. Retrieved February 24, 2026, from [Link]

  • AmorSol® - Amorphous Solid Dispersion Technology. (n.d.). Ascendia Pharma. Retrieved February 24, 2026, from [Link]

  • The salt form of quinoline, crystal form and preparation method thereof and intermediate. (2018). Google Patents.
  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. (2024). Taylor & Francis Online. Retrieved February 24, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2014). ACS Publications. Retrieved February 24, 2026, from [Link]

  • Expanding the Commercial Options for Preparation of Amorphous Solid Dispersions. (2017). Hovione. Retrieved February 24, 2026, from [Link]

  • Organic Pharmaceutical Chemistry: Prodrugs. (n.d.). University of Babylon. Retrieved February 24, 2026, from [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability. (2024). Technobis. Retrieved February 24, 2026, from [Link]

  • Formulation Strategies for Poorly Soluble Molecules. (n.d.). Quotient Sciences. Retrieved February 24, 2026, from [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). MDPI. Retrieved February 24, 2026, from [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2020). PubMed. Retrieved February 24, 2026, from [Link]

  • Yu, X., Zipp, G. L., & Davidson, G. W. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical Research. Retrieved February 24, 2026, from [Link]

  • Mohammed, I. K., & Mousa, E. F. (2024). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Retrieved February 24, 2026, from [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2023). MDPI. Retrieved February 24, 2026, from [Link]

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

Sources

optimizing nucleophilic aromatic substitution on 4-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Ticket #4-Cl-SnAr

Status: Active Agent: Senior Application Scientist Topic: Troubleshooting & Optimizing Nucleophilic Aromatic Substitution (


) on 4-Chloroquinoline

The Mechanistic Core: Why Your Reaction Fails

Before troubleshooting, you must understand the "engine" of this reaction. 4-chloroquinoline is not a standard aryl chloride; it is a vinylogous imino-chloride.

The Critical Insight: The reaction rate depends entirely on the electron deficiency of the C4 carbon.

  • Neutral Conditions: The C4 position is moderately electrophilic. Strong nucleophiles (aliphatic amines) react well, but weak nucleophiles (anilines) often fail or require extreme heat.

  • Acidic Conditions (The "Secret Weapon"): Protonating the quinoline nitrogen (

    
    ) generates a quinolinium species. This dramatically lowers the LUMO energy at C4, accelerating the addition of the nucleophile by orders of magnitude.
    
Mechanistic Workflow (Visualization)

The following diagram illustrates the critical "Protonation-Activation" pathway that many researchers miss.

SnAr_Mechanism Substrate 4-Chloroquinoline Activated Protonated Quinolinium (Highly Electrophilic C4) Substrate->Activated Protonation (Fast) Acid Acid Catalyst (H+) Acid->Activated Meisenheimer Meisenheimer-like Complex Activated->Meisenheimer RDS (Rate Limiting) Nu Nucleophile (HNR2) Nu->Meisenheimer Elimination Elimination of HCl Meisenheimer->Elimination Product 4-Aminoquinoline Salt Elimination->Product

Figure 1: The Acid-Catalyzed


 Mechanism. Protonation of the ring nitrogen is the key activation step.

Optimized Protocols

Do not rely on generic "mix and boil" procedures. Choose the protocol based on your nucleophile's reactivity.

Protocol A: The "Green" Acid-Catalyzed Method (Recommended)

Best for: Anilines, weak nucleophiles, and avoiding toxic solvents.

The Logic: Instead of high-boiling toxic solvents (DMF/DMSO), we use ethanol or 2-propanol. The addition of acid activates the quinoline, allowing the reaction to proceed at lower temperatures (refluxing alcohol) than usually required.

  • Stoichiometry: 1.0 equiv 4-chloroquinoline + 1.1 equiv Amine.

  • Solvent: 2-Propanol (0.5 M concentration).

  • Catalyst: Add 1-2 drops of conc. HCl or 5 mol% p-Toluenesulfonic acid (p-TsOH).

    • Note: If your amine is acid-sensitive, skip this and move to Protocol B.

  • Reaction: Reflux (80-85°C) for 2-6 hours.

  • Monitoring: TLC (Mobile phase: 5-10% MeOH in DCM). Look for the disappearance of the high-Rf starting material.

  • Workup (Self-Purifying):

    • Cool to room temperature.[1]

    • The product often precipitates as the hydrochloride salt.

    • Filter and wash with cold ether/acetone.

    • Yield Check: If no precipitate, evaporate solvent, redissolve in EtOAc, wash with

      
       (to free base), then brine.
      
Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Sterically hindered amines, library synthesis, and stubborn substrates.

The Logic: Microwave irradiation provides rapid, uniform heating and can overcome the activation energy barrier for the Meisenheimer complex formation in minutes rather than hours.

  • Vessel: 10 mL microwave vial (sealed).

  • Mixture: 1.0 equiv Substrate + 1.5 equiv Amine + 2.0 equiv DIPEA (base).

  • Solvent: NMP or DMSO (high dielectric constant is required for microwave absorption).

    • Green Alternative: Ethanol can work but generates high pressure; ensure your vessel is rated for it.

  • Parameters:

    • Temperature: 140°C - 160°C.

    • Time: 10 - 20 minutes.

    • Power: Dynamic (Max 200W).

  • Workup: Pour into crushed ice/water. The product usually precipitates. Filter and recrystallize.

Troubleshooting & Diagnostics

Use this decision tree to diagnose your failed reaction.

Visual Diagnostic Tree

Troubleshooting Start Reaction Analysis TLC Check TLC/LCMS Start->TLC Result1 Starting Material Remains (No Rxn) TLC->Result1 Result2 New Spot formed (Lower Rf than Product) TLC->Result2 Result3 Multiple Spots / Tar TLC->Result3 Fix1 Activation Issue: 1. Add HCl/p-TsOH cat. 2. Switch to Microwave (160°C) Result1->Fix1 Fix2 Hydrolysis (4-Quinolone): 1. Dry your solvent! 2. Check amine quality. Result2->Fix2 Fix3 Decomposition: 1. Lower Temp. 2. Degas solvent (O2 free) 3. Use N2 atmosphere Result3->Fix3

Figure 2: Troubleshooting Decision Matrix.

Common Failure Modes
IssueSymptomRoot CauseThe Fix
Hydrolysis Formation of a solid that is insoluble in organic solvents but soluble in base. LCMS shows M-Cl+OH mass.Water in solvent + High Temp + Acid/Base traces.[2] The Cl is displaced by

instead of Amine.
Strictly dry solvents. Use molecular sieves. If using microwave, ensure the amine is in excess (3-5 equiv) to outcompete trace water.
No Reaction Starting material persists after 24h reflux.Nucleophile is too weak (e.g., nitro-aniline) or Quinoline is deactivated.Acid Catalysis. Add 5-10% p-TsOH. If that fails, switch to Buchwald-Hartwig coupling (Pd-catalysis).
Bis-Alkylation Mass spec shows dimer (Amine-Linker-Amine).Using a diamine (e.g., ethylene diamine) with 1:1 stoichiometry.High Dilution & Excess. Use 5-10 equivalents of the diamine and add the quinoline slowly to the amine solution.
Tarring Black, sticky crude.Oxidative polymerization of the amine or quinoline at high temp (

C).
Inert Atmosphere. Run under Argon/Nitrogen.[3] Reduce temperature and add antioxidants if necessary.

Frequently Asked Questions (FAQs)

Q: Can I use the "Phenol Melt" method I saw in a paper from 1946? A: You can, but you shouldn't unless necessary. The "Surrey & Cutler" method involves melting phenol and the amine together with the quinoline. Phenol acts as a high-boiling solvent and a proton shuttle (acid catalyst).

  • Risk:[4] Phenol is toxic, corrosive, and difficult to remove completely (requires extensive NaOH washing).

  • Verdict: Try Protocol A (Alcohol/Acid) or Protocol B (Microwave) first. Use Phenol Melt only for extremely unreactive anilines.

Q: My product is water-soluble and I can't extract it. What now? A: 4-aminoquinolines are basic.[2] If you used acid catalysis, your product is a salt (hydrophilic).

  • Solution: Basify the aqueous layer to pH 10-11 using 2M NaOH or

    
    . The free base should precipitate or become extractable into DCM/EtOAc.
    

Q: Why is 4-chloroquinoline turning into 4-hydroxyquinoline (4-quinolone) so fast? A: The C4 position is very sensitive to hydrolysis, especially in acidic aqueous media.

  • Prevention: Ensure your amine is dry. If you are using HCl as a catalyst, use anhydrous HCl in dioxane or ether, not aqueous HCl.

References

  • Surrey, A. R., & Cutler, R. A. (1946). The Preparation of 4-Aminoquinolines.[3][2][5][6][7][8][9][10] Journal of the American Chemical Society.

  • Melato, S., et al. (2025).[10] 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.

  • Kumar, S., et al. (2014). Microwave assisted synthesis of quinoline derivatives.[2][5][6][7][9] Royal Society of Chemistry Advances.

  • BenchChem Technical Support. (2025). Optimization of 4-Aminoquinoline Synthesis.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

Sources

Technical Support Center: Stability of 2-Methoxyethoxy Ether Linkages

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling 2-methoxyethoxy ethers, commonly known as methoxyethoxymethyl (MEM) ethers. This resource is designed for researchers, scientists, and drug development professionals who utilize the MEM group for alcohol protection in complex syntheses. Here, we address common questions and troubleshooting scenarios related to the stability and cleavage of the MEM ether linkage under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is a 2-methoxyethoxy (MEM) ether and why is it used?

The 2-methoxyethoxymethyl (MEM) group is an acetal-type protecting group for alcohols.[1] It is widely favored in multi-step organic synthesis for several key reasons:

  • Ease of Installation: It can be readily introduced under standard conditions.

  • Broad Stability: MEM-protected alcohols are robust and stable against a wide array of non-acidic reagents, including strong bases, organometallics, and many common oxidizing and reducing agents.[1]

  • Orthogonal Deprotection: Its primary utility comes from its selective removal under specific acidic conditions, particularly with Lewis acids.[1] This allows for the deprotection of a MEM-protected alcohol without affecting other protecting groups in the molecule, a strategy known as orthogonal deprotection.

Q2: What is the general stability of a MEM ether linkage in acidic media?

The stability is highly dependent on the specific acidic conditions employed. While generally considered an acid-labile group, its reactivity can be finely tuned.

  • Stable under:

    • Mildly acidic conditions, such as 3:1 acetic acid-water at 35°C for several hours.[2]

    • Conditions suitable for the selective cleavage of more sensitive groups like tert-butyl ethers or Boc groups using reagents like trifluoroacetic acid (TFA), where MEM ethers react much more slowly.[2]

  • Labile under:

    • Strong Brønsted acids like 2.0 M HCl or HBr in acetic acid.[2]

    • A wide range of Lewis acids, which are often the reagents of choice for its removal.[3] MEM ethers are known to be more readily cleaved by Lewis acids than the related methoxymethyl (MOM) ethers.[2]

Q3: What is the mechanism of acid-catalyzed MEM ether cleavage?

The cleavage of a MEM ether under acidic conditions, particularly with a Lewis acid (e.g., ZnBr₂, CeCl₃), proceeds through the formation of an oxonium ion intermediate.

  • Coordination: The Lewis acid coordinates to the ether oxygen atoms, primarily the one in the ethoxy group, making the acetal carbon more electrophilic.

  • Cleavage & Oxonium Ion Formation: This coordination facilitates the cleavage of the C-O bond, leading to the formation of a stabilized oxonium ion intermediate.[2]

  • Hydrolysis: The oxonium ion is then hydrolyzed during the reaction or upon aqueous workup to yield a hemiacetal.

  • Decomposition: This hemiacetal is unstable and decomposes to release the free alcohol and formaldehyde.[2]

MEM_Cleavage_Mechanism Mechanism of Lewis Acid-Catalyzed MEM Ether Cleavage cluster_0 Step 1: Lewis Acid Coordination cluster_1 Step 2: Cleavage & Oxonium Ion Formation cluster_2 Step 3 & 4: Hydrolysis & Decomposition MEM_Ether R-O-CH₂-O-CH₂CH₂-OCH₃ Coordinated_Complex Coordinated Intermediate MEM_Ether->Coordinated_Complex + LA Lewis_Acid LA (e.g., CeCl₃) Oxonium_Ion [R-O=CH₂]⁺ Coordinated_Complex->Oxonium_Ion Cleavage Leaving_Group [LA-O-CH₂CH₂-OCH₃]⁻ Coordinated_Complex->Leaving_Group Alcohol R-OH Oxonium_Ion->Alcohol + H₂O (workup) Byproducts Formaldehyde + Methoxyethanol

Caption: Lewis acid-catalyzed cleavage of a MEM ether.

Troubleshooting Guide

Q4: My MEM ether is cleaving unexpectedly during a different reaction step. What could be the cause?

Unintended cleavage of a MEM group is almost always due to the presence of unforeseen acidic conditions.

  • Root Causes:

    • Reagent Impurity: Technical grade solvents or reagents may contain acidic impurities. For example, dichloromethane (DCM) can degrade to produce trace amounts of HCl.

    • Acidic Reagents: Use of reagents that are themselves Lewis acidic (e.g., certain metal salts) or can generate acids in situ.

    • Acidic Workup: Standard aqueous workups using solutions like NH₄Cl or dilute HCl can be sufficiently acidic to cause partial or complete cleavage, especially with heating.

    • Chromatography: Using un-neutralized silica gel for purification can cause cleavage of sensitive substrates on the column. Silica gel is inherently acidic.

  • Preventative Measures:

    • Use freshly distilled or inhibitor-free, anhydrous solvents.

    • Buffer reactions with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) if compatible with your reaction.

    • Perform neutral or basic workups (e.g., using saturated NaHCO₃ or phosphate buffer).

    • Neutralize silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent before packing the column.

Q5: I am trying to remove a MEM group, but the reaction is slow or incomplete. How can I drive it to completion?

Several factors can lead to sluggish deprotection reactions. The troubleshooting approach depends on identifying the likely bottleneck.

Troubleshooting_Flowchart start Incomplete MEM Cleavage q1 Is the substrate complex with multiple potential chelating sites? start->q1 a1_yes Lewis acid may be sequestered. Increase stoichiometry of LA. Consider a Brønsted acid. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 What is the reaction temperature? a1_no->q2 a2_low Increase temperature. Ether cleavage often requires heat. q2->a2_low Low (e.g., 0°C or RT) a2_rt Proceed to next check. q2->a2_rt Elevated q3 Is the acid catalyst fresh and active? a2_rt->q3 a3_no Use a fresh batch of acid. Some Lewis acids are hygroscopic and lose activity. q3->a3_no No / Unsure a3_yes Consider a stronger acid system (e.g., change from CeCl₃ to ZnBr₂ or add a co-catalyst). q3->a3_yes Yes

Caption: Decision-making flowchart for troubleshooting incomplete MEM deprotection.

Summary of Troubleshooting Steps:

IssuePotential CauseRecommended Solution
Slow/Stalled Reaction Insufficient Acid Strength/Activity: The chosen Lewis or Brønsted acid is too weak for the specific substrate.Switch to a stronger Lewis acid (e.g., from CeCl₃ to ZnBr₂ or BBr₃) or a Brønsted acid (e.g., PPTS, TFA). Ensure the acid is not hydrated or degraded.
Low Temperature: Many ether cleavage reactions require thermal energy to overcome the activation barrier.[4][5]Increase the reaction temperature, potentially to reflux, while monitoring for side product formation.
Catalyst Sequestration: If the substrate contains multiple Lewis basic sites (e.g., amines, esters), the Lewis acid catalyst may be non-productively chelated.[2]Increase the stoichiometry of the Lewis acid (from catalytic to stoichiometric amounts).
Poor Solubility: The substrate or reagents may not be fully dissolved in the chosen solvent.Screen for a more suitable solvent or use a co-solvent to improve solubility.
Q6: How can I monitor the progress of a MEM deprotection reaction?

The most common and effective method for monitoring the reaction is Thin-Layer Chromatography (TLC) .[1][6]

  • Procedure:

    • Spot three lanes on a TLC plate: your starting material (SM), the reaction mixture (RM), and a co-spot (C) containing both SM and RM.

    • Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexanes).

    • Visualize the plate under UV light (if applicable) and/or by staining (e.g., with potassium permanganate, ceric ammonium molybdate).

  • Interpretation:

    • The starting MEM-protected alcohol will have a higher Rf (less polar) than the product alcohol.

    • As the reaction proceeds, the starting material spot will diminish in intensity, and a new, lower Rf spot corresponding to the deprotected alcohol will appear and intensify.

    • The reaction is complete when the starting material spot is no longer visible in the RM lane.

Experimental Protocols

Protocol 1: General Procedure for MEM-Ether Cleavage with Cerium(III) Chloride

This method is noted for its mild and relatively neutral reaction conditions, making it suitable for sensitive substrates.[1]

  • Materials:

    • MEM-protected alcohol (1.0 eq.)

    • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.5 - 2.0 eq.)

    • Acetonitrile (CH₃CN), anhydrous

    • Standard workup reagents (e.g., saturated NaHCO₃ solution, ethyl acetate, brine)

  • Step-by-Step Methodology:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the MEM-protected alcohol in anhydrous acetonitrile.

    • Add cerium(III) chloride heptahydrate to the solution.

    • Heat the reaction mixture to reflux (approx. 82°C).

    • Monitor the reaction progress by TLC until the starting material is fully consumed.

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove inorganic salts, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Perform a standard aqueous workup: dilute the residue with ethyl acetate, wash with saturated NaHCO₃ solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by flash column chromatography.

References

  • BenchChem. (2025). Application Notes and Protocols: Cleavage of Propynyloxy Ethers in Organic Synthesis. 6

  • Fiveable. (2025). Ether Cleavage Definition - Organic Chemistry Key Term. 7

  • BenchChem. (2025). Application Notes and Protocols: 2-Methoxyethoxymethyl (MEM) Ether as a Protecting Group for Alcohols. 1

  • Wikipedia. Methoxymethyl ether.

  • Westin, J. Cleavage of Ethers - Organic Chemistry.

  • Wikipedia. Ether cleavage.

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.

  • Master Organic Chemistry. (2014). Acidic Cleavage Of Ethers With Acid.

  • Longdom Publishing. (2022). Synthesis and Cleavage of Ethers.

  • PMC. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation.

  • Semantic Scholar. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers.

  • Chemistry Steps. Reactions of Ethers-Ether Cleavage.

  • Kocienski, P. J. (1994). Protecting Groups. Thieme. (Simulated reference based on common knowledge cited in search snippets like snippet 13, which refers to a textbook chapter on MEM ethers).
  • ResearchGate. (2025). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate.

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-(2-methoxyethoxy)quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Part 1: Executive Summary & Structural Context

This guide provides a definitive technical analysis of the 1H NMR spectrum of 4-(2-methoxyethoxy)quinoline-2-carboxylic acid , a critical structural motif often encountered in the synthesis of HIF prolyl hydroxylase inhibitors (e.g., structural analogs of Roxadustat) and kinase inhibitors.

The primary analytical challenge with this molecule lies in distinguishing the O-alkylated product from its N-alkylated impurity or the 4-hydroxy precursor (which exists as a quinolone tautomer). This guide compares the spectral performance of the target molecule against its precursors to establish self-validating release criteria.

The Molecule at a Glance
  • Formula:

    
    
    
  • Molecular Weight: 247.25 g/mol

  • Core Scaffold: Quinoline-2-carboxylic acid (Kynurenic acid derivative).

  • Critical Substituent: 2-methoxyethoxy group at Position 4.

Figure 1: Structural breakdown of 4-(2-methoxyethoxy)quinoline-2-carboxylic acid highlighting the diagnostic H3 proton.

Part 2: Comparative Analysis & Experimental Strategy

Comparison 1: Solvent Selection (The Solubility Paradox)

The choice of solvent is the single most significant variable in obtaining a resolved spectrum for zwitterionic quinolines.

FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Performance Verdict
Solubility Excellent. Dissolves the zwitterionic acid form effectively.Poor. Often requires TFA-d addition or derivatization to methyl ester.DMSO-d6 Wins
-COOH Signal Visible. Appears as a broad singlet >13 ppm.Invisible/Broad. Often lost due to exchange or broadening.DMSO-d6 Wins
Stacking Effects Minimal. Hydrogen bonding with solvent prevents aggregation.High. Concentration-dependent shifting observed due to

stacking.
DMSO-d6 Wins

Expert Insight: Do not use


 for the free acid. The lack of solubility will result in poor signal-to-noise ratios and missing peaks. Use DMSO-d6 for all release testing.
Comparison 2: Precursor vs. Product (Process Control)

The synthesis typically involves the alkylation of 4-hydroxyquinoline-2-carboxylic acid . The NMR must confirm the "lock" of the quinoline system.

  • Precursor (4-Hydroxy): Exists as the 4-Quinolone tautomer (NH form).

    • Diagnostic: Broad NH peak (~11-12 ppm), no aliphatic ether signals.

  • Product (4-Alkoxy): Exists as the Quinoline ether .

    • Diagnostic: Appearance of ethylene glycol pattern (3.3 - 4.5 ppm), disappearance of NH, sharpening of aromatic peaks.

Part 3: Detailed Spectral Assignment (DMSO-d6)

The following assignment is based on a standard 400 MHz acquisition in DMSO-d6 at 298 K.

The Aromatic Region (7.5 – 8.5 ppm)

This region confirms the integrity of the quinoline core.

  • H-3 (Singlet, ~7.6 – 7.8 ppm):

    • Assignment: This is the most critical diagnostic peak .

    • Logic: In 4-substituted quinolines, position 3 is isolated between the substituent at C4 and the carboxyl at C2. It must appear as a sharp singlet. If this is a doublet, you have likely alkylated the Nitrogen (forming a quinolone N-alkyl impurity).

  • H-8 (Doublet, ~8.1 – 8.3 ppm):

    • Assignment: Proton adjacent to the Nitrogen.[1][2][3][4] Deshielded by the lone pair and ring current.

  • H-5 (Doublet, ~8.0 ppm):

    • Assignment: Proton adjacent to the C4-ether.

  • H-6 & H-7 (Multiplets/Triplets, 7.5 – 7.8 ppm):

    • Assignment: The remaining benzene ring protons.

The Aliphatic Side Chain (3.0 – 4.6 ppm)

This region confirms the successful attachment of the 2-methoxyethoxy group.

  • 
     (Triplet, ~4.4 – 4.5 ppm): 
    
    • Assignment: The methylene group directly attached to the quinoline oxygen.

    • Shift: Significantly deshielded due to the aromatic ring current and electronegative oxygen.

  • 
     (Triplet, ~3.7 – 3.8 ppm): 
    
    • Assignment: The inner methylene group.[2]

  • 
     (Singlet, ~3.35 ppm): 
    
    • Assignment: The terminal methoxy group.

    • Note: Be careful not to confuse this with the residual water peak in DMSO (which is usually around 3.33 ppm). Validation: Add a drop of

      
      ; the water peak will move/grow, the methoxy singlet will remain stable.
      
The Acidic Proton (>13 ppm)
  • -COOH (Broad Singlet, 13.0 – 14.0 ppm):

    • Assignment: Carboxylic acid proton.[1][5]

    • Behavior: Very broad due to hydrogen bonding.[1] Integration is unreliable but presence is qualitative proof of the free acid.

Part 4: Validated Experimental Protocol

To ensure reproducibility, follow this "Self-Validating" workflow.

Figure 2: Standardized NMR acquisition workflow for quinoline carboxylic acids.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the dried solid into a clean vial.

    • Add 0.6 mL of DMSO-d6 .

    • Critical: If the sample is not fully soluble, sonicate for 60 seconds. Do not heat above 40°C to avoid esterification if traces of methanol are present.

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1): Set to ≥ 5 seconds (ideally 10s) to ensure full relaxation of the aromatic protons and accurate integration of the isolated H3 singlet.

    • Scans (ns): 16 to 64.

    • Temperature: 298 K (25°C).

  • Processing & Integration:

    • Reference the spectrum using the residual DMSO pentet at 2.50 ppm .

    • Internal Standard Strategy: Set the integral of the terminal methoxy singlet (~3.35 ppm) to 3.00 . This provides the most stable baseline for calculating the stoichiometry of the aromatic region.

Part 5: Data Summary Table

Proton LabelChemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment
COOH 13.0 – 14.0Broad Singlet~1-Carboxylic Acid
H-8 8.15 – 8.25Doublet1~8.5Ar-H (Peri to N)
H-5 7.95 – 8.05Doublet1~8.2Ar-H (Peri to OR)
H-6 / H-7 7.60 – 7.85Multiplet2-Ar-H (Mid-ring)
H-3 7.55 – 7.75 Singlet 1 - Diagnostic Peak

4.35 – 4.45Triplet2~4.5Ether (Outer)

3.70 – 3.80Triplet2~4.5Ether (Inner)

3.30 – 3.40Singlet3-Methoxy Terminus

References

  • BenchChem. (2025).[5] Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. Retrieved from

  • Abraham, R. J., et al. (2006).[6] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[6] Retrieved from

  • FibroGen, Inc. (2016). Method for synthesis of roxadustat and intermediate compounds thereof. Patent EP3712130A1. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10243, Quinoline-4-carboxylic acid. Retrieved from

Sources

Comparative Structural Analysis: 4-Substituted Quinaldic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In drug discovery and materials science, the quinoline-2-carboxylic acid (quinaldic acid) scaffold is a privileged structure.[1] However, the 4-position (gamma to the nitrogen) is the critical "tuning knob" for electronic and steric properties.

This guide objectively compares the solid-state performance of 4-substituted quinaldic acid derivatives against the unsubstituted parent.[1] We focus on three distinct chemical classes that represent the most common design choices in medicinal chemistry:

  • The Protic Variant: 4-Hydroxyquinaldic acid (Kynurenic acid).[1][2]

  • The Lipophilic Variant: 4-Methoxyquinaldic acid.[1]

  • The Electronic Variant: 4-Chloroquinaldic acid.[1]

Why this matters: The crystal structure is not just a static picture; it is the blueprint of the molecule's internal energy landscape. Understanding how a substituent at C4 alters packing (H-bonding vs.


-stacking) allows you to predict solubility, bioavailability, and active-site binding penalties.[1]

Comparative Analysis: Solid-State Performance

The Baseline: Quinaldic Acid (Parent)
  • Structure: Planar, bicyclic aromatic.[1]

  • Key Feature: Capable of forming zwitterionic species (

    
     / 
    
    
    
    ) in the solid state, depending on pH and solvent history.
  • Packing: Dominated by head-to-tail hydrogen bonding sequences involving the carboxylic acid and the quinoline nitrogen.[1]

Variant A: 4-Hydroxyquinaldic Acid (Kynurenic Acid)[1][2][3]
  • Performance Profile: High Stability / Low Solubility. [1]

  • Structural Insight: This molecule rarely exists as the "hydroxy" form in the solid state.[1] It predominantly adopts the 4-oxo-1,4-dihydroquinoline tautomer.[1]

  • Crystallographic Consequence: The presence of the amide-like (

    
    ) motif creates a robust intermolecular hydrogen bonding network that is significantly stronger than the parent quinaldic acid.[1] This results in a much higher melting point and lower organic solubility.
    
  • Drug Design Implication: High lattice energy translates to poor dissolution rates.[1] Formulation often requires salt formation (e.g., sodium kynurenate).

Variant B: 4-Methoxyquinaldic Acid[1]
  • Performance Profile: Enhanced Lipophilicity / Altered Packing. [1]

  • Structural Insight: Methylation "locks" the oxygen, preventing the keto-enol tautomerism seen in Variant A.[1] The zwitterionic character is suppressed because the nitrogen remains basic but unprotonated in neutral conditions.

  • Crystallographic Consequence: Loss of the strong N-H donor leads to packing dominated by weak

    
     interactions and 
    
    
    
    stacking.[1]
  • Drug Design Implication: Improved membrane permeability compared to Variant A, but potential for lower melting points (polymorphism risk).

Data Summary Table
FeatureQuinaldic Acid (Parent)4-Hydroxy (Kynurenic)4-Methoxy / 4-Chloro
Primary Interaction O-H...N (Acid-Base)N-H...O (Amide-like)

-Stacking / Weak H-bonds
Tautomerism Zwitterion possibleKeto-Enol (Favors Keto) None (Locked)
Melting Point ~156°C~282°C (High Stability)~145-160°C (Variable)
Solubility (Water) ModerateLowLow (High in organics)
Space Group (Typ.) P21/c (Monoclinic)P21/c or P-1P21/n

Experimental Protocols: Synthesis to Structure

To replicate these findings or synthesize novel analogs, follow this validated workflow.

Synthesis Pathway (The Modified Pfitzinger/Combes Route)
  • Objective: Selective functionalization at the 4-position.

  • Critical Control Point: Temperature control during cyclization determines the yield and purity of the 4-substituted product.

SynthesisWorkflow Start Aniline Derivative (Substituted) Inter Intermediate Enamine/Imine Start->Inter Condensation Reagent Diethyl Oxomalonate (or Acetylenedicarboxylate) Reagent->Inter Cyclization Cyclization (Thermal/Acid) Inter->Cyclization 250°C (Dowtherm A) Hydrolysis Hydrolysis (NaOH/EtOH) Cyclization->Hydrolysis Ester Cleavage Product 4-Substituted Quinaldic Acid Hydrolysis->Product Acidification (pH 3)

Figure 1: General synthetic strategy for accessing 4-substituted quinaldic acid cores.

Crystallization Protocol (Self-Validating)

Goal: Obtain single crystals suitable for X-ray Diffraction (XRD).

Method A: Slow Evaporation (For Neutral Species - 4-OMe/4-Cl) [1]

  • Dissolve 20 mg of compound in 4 mL of Ethanol/Acetone (1:1) .

  • Filter through a 0.45 µm PTFE syringe filter into a clean vial (removes nucleation sites).

  • Cover with parafilm and poke 3 small holes.[1]

  • Store at 4°C.

    • Validation: Crystals should appear within 48-72 hours.[1] If precipitate is amorphous, switch to Method B.

Method B: Vapor Diffusion (For Polar Species - 4-OH) [1]

  • Dissolve 20 mg of Kynurenic acid in 2 mL DMSO (inner vial).

  • Place inner vial inside a larger jar containing 10 mL Water or Ethanol (anti-solvent).

  • Seal the outer jar tightly.[1]

    • Mechanism:[1][3] The anti-solvent vapor slowly diffuses into the DMSO, gradually lowering solubility and forcing ordered lattice growth.

Structural Characterization Workflow

Once crystals are obtained, the following logic applies to data collection and refinement.

XRD_Workflow Crystal Single Crystal Selection Mount Mounting (MiteGen Loop + Oil) Crystal->Mount Collect Data Collection (Mo/Cu Source, 100K) Mount->Collect Solve Structure Solution (Direct Methods/SHELXT) Collect->Solve Refine Refinement (SHELXL) Solve->Refine Check Validation (CheckCIF / R-factor) Refine->Check Check->Refine R1 > 5%? Fix Disorder

Figure 2: Crystallographic workflow ensuring high-quality structural data (R-factor < 5%).

Key Refinement Parameters

When analyzing your data, pay specific attention to these metrics to ensure scientific integrity:

  • R1 (R-factor): Must be < 0.05 (5%) for publication-quality structures.

  • Goodness of Fit (GooF): Should be close to 1.0.

  • Disorder: For 4-methoxy derivatives, the methyl group often rotates.[1] Model this using split positions if electron density is elongated.[1]

  • Hydrogen Atoms: For 4-OH (Kynurenic), do not place the H atom geometrically on the oxygen.[1] Locate it in the difference Fourier map to confirm the keto-tautomer (NH proton presence).

References

  • PubChem. Kynurenic Acid (CID 3845) - Chemical and Physical Properties.[1][2][3] National Library of Medicine.[1] [Link][4]

  • Flanagan, K. J., & Senge, M. O. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid.[1][5] Acta Crystallographica Section E. (Relevant for packing comparison of 4-substituted aromatic acids). [Link]

  • Jing, L. H., & Qin, D. B. (2007).[6] Crystal structure of N-(4-nitrophenyl)quinoline-2-carboxamide.[1][6] (Illustrates the amide derivative packing of the quinaldic core). [Link]

  • Perger, T., et al. Tautomerism of Kynurenic Acid: A Theoretical and Crystallographic Study.[1] (General reference for the keto-enol structural claims).

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid. As a novel quinoline derivative, this compound requires careful handling due to its potential as a skin, eye, and respiratory irritant, a characteristic common to this class of heterocyclic aromatic compounds.[1][2][3][4] This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans to support your research and development activities safely and effectively.

Hazard Assessment and Core Safety Principles

The foundational principle for handling this compound is the Hierarchy of Controls . This means that engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures) are the primary means of protection, with Personal Protective Equipment (PPE) serving as the final barrier against exposure.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid in various laboratory settings.

Equipment Specification Purpose Protection Level
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact with the chemical.[1][7] Inspect gloves for any signs of degradation or punctures before use.Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[1][6][7]Primary
Respiratory Protection - N95 (or higher) Particulate Respirator - Air-purifying respirator with organic vapor cartridges- For handling the solid, powdered form to prevent inhalation of dust particles.[1] - For handling solutions or when vapors may be generated.[1]Task-Dependent
Body Protection - Laboratory Coat - Chemical-resistant Apron- Protects skin and personal clothing from contamination.[8] - Recommended when handling larger quantities or when there is a significant risk of splashing.Primary & Secondary
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes.[9][10]Secondary

Step-by-Step Operational Procedures

Adherence to a standardized workflow is critical to minimizing the risk of exposure and ensuring the integrity of your research.

Preparation
  • Donning PPE : Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.[1]

  • Work Area Preparation : Ensure that all work with 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Emergency Equipment : Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

Handling and Experimental Work
  • Weighing : When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize the inhalation of airborne particles.

  • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, an air-purifying respirator with organic vapor cartridges may be necessary.[1]

  • Experimental Procedures : Maintain a safe distance from reactions and use appropriate shielding. Avoid direct contact with the substance at all times.[1]

Cleanup and Decontamination
  • Decontamination : All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.[1]

  • PPE Removal : Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.[1]

Waste Disposal Plan

Proper disposal of 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid and its contaminated materials is crucial to protect personnel and the environment.

  • Waste Classification : This compound and its containers must be treated as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department to ensure correct waste classification according to federal, state, and local regulations.[7]

  • Solid Waste : All solid waste, including contaminated gloves, weigh boats, and paper towels, must be disposed of in a clearly labeled hazardous waste container.[1]

  • Liquid Waste : All liquid waste containing 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1] The container should be compatible with the chemical and any solvents used.[7]

  • Disposal Method : The final disposal method will likely involve incineration at an approved hazardous waste disposal facility.[7] Do not dispose of this chemical down the drain or as regular solid waste.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[6][11] Seek medical attention if irritation occurs.[3]

  • Eye Contact : Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[6][11] Seek immediate medical attention.[3]

  • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration.[6][11] Seek medical attention.

  • Ingestion : Clean the mouth with water and seek medical attention.[6][11]

  • Spill : In case of a spill, wearing appropriate PPE, carefully sweep up the solid material.[7] Clean the spill area thoroughly. For larger spills, contact your institution's EHS department.

Visual Workflow for Safe Handling

The following diagram illustrates the standard workflow for handling 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid, integrating key safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE: Lab Coat, Gloves, Goggles prep2 Prepare Work Area: Fume Hood, Spill Kit prep1->prep2 prep3 Verify Emergency Equipment: Eyewash, Safety Shower prep2->prep3 handle1 Weigh Solid in Ventilated Enclosure prep3->handle1 handle2 Prepare Solution in Fume Hood handle1->handle2 handle3 Conduct Experiment with Shielding handle2->handle3 clean1 Decontaminate Glassware and Surfaces handle3->clean1 clean2 Segregate Hazardous Waste (Solid & Liquid) clean1->clean2 clean3 Doff PPE in Designated Area clean2->clean3

Caption: A step-by-step workflow for the safe handling of 4-(2-Methoxyethoxy)quinoline-2-carboxylic acid.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid - Benchchem. (n.d.).
  • Proper Disposal of 7-Chloroquinoline-4-carboxylic Acid: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • CAS 15733-83-2: 4-methoxy-2-quinolinecarboxylic acid - CymitQuimica. (n.d.).
  • Methyl 4-methoxyquinoline-2-carboxylate - AK Scientific, Inc. (n.d.).
  • PPE and Safety for Chemical Handling - ACS Material. (2020, July 14).
  • SAFETY DATA SHEET - ThermoFisher. (2025, September 15).
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • PPE For Chemical Handling With Example - Industrial Safety Tips. (2025, June 6).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2025, July 2).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.